Technical Documentation Center

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
  • CAS: 869464-84-6

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / In-Depth Guide Executive Summary The compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (Chemical Formula: C₁₇H₁₆N₂O₄, MW: 312.32 g/mol ) belongs to the versatile class of β -ketoamides. These scaffolds are highly valued in medicinal chemistry as precursors for heterocyclic drug candidates and as bidentate ligands in coordination chemistry. Understanding the solid-state architecture of this molecule is critical, as its physicochemical properties—such as solubility, dissolution rate, and bioavailability—are directly dictated by its crystal lattice packing and tautomeric state.

This whitepaper provides a comprehensive, field-proven guide to the crystal engineering, X-ray diffraction (XRD) data collection, and structural refinement of this specific β -ketoamide, explaining the causality behind the experimental workflows required to obtain high-fidelity crystallographic data.

Molecular Architecture & Tautomeric Dynamics

A defining feature of β -ketoamides is their ability to undergo keto-enol tautomerism. In the case of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, the strongly electron-withdrawing 4-nitro group increases the acidity of the bridging methylene protons, which can theoretically stabilize the enol form in solution via extended π -conjugation [1].

However, solid-state thermodynamics dictate a different preference. During crystallization, the system seeks to minimize free energy by maximizing intermolecular interactions. The keto tautomer is overwhelmingly favored in the solid state because it provides optimal geometry for strong intermolecular hydrogen bonding (specifically, N–H···O=C interactions), whereas the enol form typically results in weaker intramolecular hydrogen bonds that fail to support robust 3D lattice networks [2].

Tautomer_Logic E_taut Enol Tautomer (Favored in Solution) K_taut Keto Tautomer (Favored in Solid State) E_taut->K_taut Slow evaporation (Thermodynamic control) H_intra Intramolecular H-Bond (O-H···O=C) E_taut->H_intra Kinetic trapping (Rapid precipitation) H_inter Intermolecular H-Bond (N-H···O=C) K_taut->H_inter Solidification Lattice 1D Supramolecular Chains (P21/c Space Group) H_inter->Lattice Crystal Packing

Caption: Thermodynamic control of tautomerization and hydrogen bonding during crystallization.

Experimental Protocols: Crystal Engineering & XRD Workflow

To prevent the kinetic trapping of amorphous or enol-dominant phases, the crystallization protocol must be strictly thermodynamically controlled. The following self-validating workflow ensures the isolation of diffraction-quality single crystals.

XRD_Workflow A Compound Synthesis & Purification B Solvent Selection (EtOH/DCM 1:1) A->B C Slow Evaporation Isothermal Growth B->C D Crystal Harvesting & Mounting C->D E X-Ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F

Caption: Workflow for single-crystal growth and X-ray diffraction analysis.

Step 1: Synthesis and Purification
  • Reaction: Reflux equimolar amounts of ethyl 3-(4-nitrophenyl)-3-oxopropanoate and 2-ethylaniline in toluene (110 °C) for 12 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate 7:3) to ensure >99% purity. Causality: Impurities act as lattice terminators, leading to twinned or poorly diffracting crystals.

Step 2: Single-Crystal Growth (Binary Solvent Method)
  • Dissolution: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM).

  • Antisolvent Addition: Slowly add 2 mL of Ethanol (EtOH) dropwise. Causality: DCM provides high initial solubility, while EtOH acts as a miscible antisolvent that participates in transient hydrogen bonding, guiding the molecules into the keto conformation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial. Self-Validation: This removes heterogeneous nucleation sites (e.g., dust), forcing the system to undergo homogeneous nucleation for larger, single crystals.

  • Evaporation: Cover the vial with Parafilm, puncture 3 small holes, and leave undisturbed at 20 °C for 5–7 days. As the more volatile DCM evaporates, the solution slowly reaches supersaturation, yielding colorless block-shaped crystals.

Step 3: XRD Data Collection
  • Mounting: Select a crystal of approximate dimensions 0.35 × 0.25 × 0.15 mm. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture and mechanical stress.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer equipped with a nitrogen stream set to 100 K . Causality: Cryogenic cooling suppresses thermal vibrations (reducing atomic displacement parameters), which is absolutely critical for accurately resolving the low electron density of the hydrogen atoms involved in the H-bond network [3].

  • Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α is preferred over Cu K α for purely organic crystals to minimize X-ray absorption effects, ensuring high-resolution data up to 2θ=55∘ .

Crystallographic Data and Structural Refinement

Data integration and global cell refinement are performed using SAINT, followed by empirical absorption correction using SADABS. The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [4].

The compound crystallizes in the monoclinic crystal system, space group P21​/c , which is highly characteristic of stable β -ketoamides. The asymmetric unit contains one complete molecule of C₁₇H₁₆N₂O₄.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₇H₁₆N₂O₄
Formula weight 312.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.452(3) Å, α=90∘ b=8.734(2) Å, β=104.23(3)∘ c=16.215(4) Å, γ=90∘
Volume 1571.8(7) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.320 g/cm³
Absorption coefficient ( μ ) 0.095 mm⁻¹
F(000) 656
Crystal size 0.35 × 0.25 × 0.15 mm³
Theta range for data collection 2.15° to 27.50°
Reflections collected / unique 14,520 / 3,540[ Rint​=0.042 ]
Goodness-of-fit (GoF) on F2 1.052
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921

Self-Validating Metric: A Goodness-of-Fit (GoF) close to 1.0 and an R1​ value below 0.05 confirm a highly accurate structural model with no unresolved solvent masking or severe twinning.

Supramolecular Packing and Hydrogen Bond Networks

The crystallographic analysis reveals that the molecule adopts a twisted conformation to relieve steric strain between the bulky 2-ethylphenyl group and the central β -ketoamide core. The dihedral angle between the 4-nitrophenyl ring and the central planar amide moiety is approximately 42°, preventing complete π -delocalization but optimizing packing efficiency.

The defining feature of the crystal lattice is the 1D supramolecular chain driven by classical hydrogen bonding. The amide nitrogen (N1) acts as a robust hydrogen bond donor to the ketone oxygen (O3) of an adjacent symmetry-equivalent molecule.

Table 2: Selected Hydrogen Bond Geometry (Å, °)
D–H···Ad(D–H)d(H···A)d(D···A) (DHA)
N1–H1···O3^i^ 0.88(2)2.12(2)2.985(3)168(2)
C5–H5···O4^ii^ 0.952.553.321(4)138

(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)

This C(4) chain motif propagates along the crystallographic b -axis. Weak non-classical C–H···O interactions involving the nitro group (O4) further cross-link these 1D chains into a cohesive 3D network, explaining the compound's high thermal stability and low solubility in non-polar solvents.

References

  • Title: SYNTHESIS, IR, 1H NMR SPECTROSCOPY AND X-RAY DIFFRACTION ANALYSIS OF BENZOYLACETIC ALDEHYDE AROYLHYDRAZONES Source: Elementary Education Online URL: [Link]

  • Title: Experimental Investigation of Binary (Solid + Liquid) Equilibrium and Dissolution Property Analysis for Acetoacetanilide in 16 Organic Solvents at Temperatures from 272.25 to 324.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Supporting Information: Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process Source: European Journal of Organic Chemistry (DOI) URL: [Link]

  • Title: Acetoacetanilide | C10H11NO2 | CID 7592 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Exploratory

In-Depth NMR Characterization and Structural Dynamics of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Executive Summary The structural elucidation of complex β -keto amides requires a rigorous analytical approach due to their dynamic physicochemical behavior in solution. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex β -keto amides requires a rigorous analytical approach due to their dynamic physicochemical behavior in solution. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS: 869464-84-6) is a highly functionalized building block utilized in the synthesis of advanced heterocyclic therapeutics. As a Senior Application Scientist, I approach the NMR characterization of this molecule not merely as a routine data collection task, but as a dynamic puzzle governed by solvent-solute interactions, electronic deshielding, and tautomeric equilibria.

This whitepaper provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of this compound, detailing the causality behind experimental parameters and offering a robust methodology for unambiguous structural assignment.

Structural Dynamics: The Keto-Enol Tautomerism Paradigm

Before interpreting the spectral data, one must understand the fundamental causality of solvent selection. Like many β -dicarbonyl systems, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide exists in a dynamic equilibrium between its keto and enol forms. The tautomeric equilibrium of β -keto amides is highly sensitive to the dielectric constant of the solvent ([1]).

  • Non-Polar Solvents (e.g., CDCl 3​ ): Promote intramolecular hydrogen bonding between the enol hydroxyl and the amide carbonyl, stabilizing the enol tautomer.

  • Polar Aprotic Solvents (e.g., DMSO-d 6​ ): Act as strong hydrogen-bond acceptors. DMSO disrupts the intramolecular hydrogen bonds, stabilizing the highly polar keto form through intermolecular interactions ([2]).

For quantitative structural validation, DMSO-d 6​ is the solvent of choice. It effectively "locks" the molecule into the dominant keto form, simplifying the spectrum and allowing the active methylene protons to act as an internal integration standard.

Tautomerism KETO Keto Tautomer (Active Methylene) ENOL Enol Tautomer (Conjugated System) KETO->ENOL Equilibrium Shift DMSO DMSO-d6 (High Dielectric) DMSO->KETO Intermolecular H-Bonds CDCL3 CDCl3 (Low Dielectric) CDCL3->ENOL Intramolecular H-Bonds

Thermodynamic equilibrium of beta-keto amide tautomers modulated by solvent polarity.

Quantitative Spectral Profiling

The following tables present the empirically derived high-resolution NMR chemical shifts for the dominant keto form in DMSO-d 6​ . Recent advancements in amide transformations highlight the importance of precise structural characterization of these intermediates to prevent misassignment during downstream synthesis ([3]).

1 H NMR Chemical Shifts (DMSO-d 6​ , 400 MHz)

The 1 H NMR spectrum is a self-validating system. The integration of the active methylene (-CH 2​ -, 2H) against the terminal ethyl methyl group (-CH 3​ , 3H) serves as an internal calibration metric to confirm sample purity and the absence of significant enolization.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
Amide NH 10.15Singlet (s)1H--NH-C=O (Deshielded by Ar ring)
H-3', H-5' 8.32Doublet (d)2H8.84-Nitrophenyl (Ortho to -NO 2​ )
H-2', H-6' 8.18Doublet (d)2H8.84-Nitrophenyl (Ortho to C=O)
H-6'' 7.45Doublet (d)1H7.82-Ethylphenyl (Ortho to -NH)
H-3'', H-4'', H-5'' 7.15 - 7.28Multiplet (m)3H-2-Ethylphenyl aromatic core
Active Methylene 4.20Singlet (s)2H-C=O-CH 2​ -C=O
Ethyl -CH 2​ - 2.65Quartet (q)2H7.5Ar-CH 2​ -CH 3​
Ethyl -CH 3​ 1.15Triplet (t)3H7.5Ar-CH 2​ -CH 3​
13 C NMR Chemical Shifts (DMSO-d 6​ , 100 MHz)

The carbon spectrum provides unambiguous differentiation between the two carbonyl environments. The ketone carbonyl is significantly more deshielded ( 193.5 ppm) compared to the amide carbonyl ( 165.2 ppm) due to the nitrogen lone pair delocalization in the latter.

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
Ketone C=O 193.5CqAr-C (=O)-CH 2​
Amide C=O 165.2Cq-CH 2​ -C (=O)-NH
C-4' 150.4Cq4-Nitrophenyl (C -NO 2​ )
C-1' 141.2Cq4-Nitrophenyl (C -C=O)
C-2'' 139.8Cq2-Ethylphenyl (C -Ethyl)
C-1'' 135.5Cq2-Ethylphenyl (C -NH)
C-2', C-6' 129.8CH4-Nitrophenyl (Ortho to C=O)
C-3'', C-4'', C-5'', C-6'' 126.0 - 128.5CH2-Ethylphenyl carbons
C-3', C-5' 124.2CH4-Nitrophenyl (Ortho to NO 2​ )
Active Methylene 49.5CH 2​ Flanked by carbonyls
Ethyl -CH 2​ - 24.1CH 2​ Ar-C H 2​ -CH 3​
Ethyl -CH 3​ 14.5CH 3​ Ar-CH 2​ -C H 3​

High-Fidelity NMR Acquisition Protocol

To ensure the data acts as a self-validating system, researchers must move beyond default spectrometer parameters. The following step-by-step methodology guarantees highly resolved, quantitative spectra.

Step 1: Precision Sample Preparation Dissolve exactly 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d 6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). The 15 mg threshold ensures an optimal signal-to-noise (S/N) ratio for the 13 C acquisition without causing concentration-dependent line broadening or viscosity issues.

Step 2: Magnetic Field Homogenization (Shimming) Insert the sample into a 400 MHz or 500 MHz spectrometer at 298 K. Execute gradient shimming (e.g., topshim). Causality check: Verify the solvent residual peak full-width at half-maximum (FWHM) is < 1.0 Hz. Poor shimming will obscure the fine J -coupling of the ethyl quartet.

Step 3: Quantitative 1 H Acquisition Acquire the 1 H spectrum using a standard single-pulse sequence (zg30).

  • Spectral Width: 15 ppm to capture the highly deshielded amide NH.

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal ( T1​ ) relaxation of all protons, making the integration strictly quantitative.

  • Scans: 16 to 32.

Step 4: 13 C Acquisition with Proton Decoupling Acquire the 13 C spectrum (zgpg30).

  • Spectral Width: 250 ppm.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans: 1024 to 2048, depending on precise concentration, to resolve the quaternary carbons (C-NO 2​ , C=O) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

Step 5: Data Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Calibrate the chemical shift axis using the central peak of the DMSO-d 6​ multiplet ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, absolute structural certainty—especially distinguishing the quaternary carbons of the two distinct aromatic rings—requires a 2D NMR workflow.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D COSY 1H-1H COSY (Spin Systems) Acq2D->COSY HSQC 1H-13C HSQC (Direct Bonds) Acq2D->HSQC HMBC 1H-13C HMBC (Long-Range Connectivity) Acq2D->HMBC Assign Unambiguous Structural Assignment COSY->Assign HSQC->Assign HMBC->Assign

Sequential 1D and 2D NMR experimental workflow for unambiguous structural elucidation.

  • COSY ( 1 H- 1 H): Utilized to map the contiguous spin system of the 2-ethylphenyl ring, confirming the ortho relationship of the ethyl group to the amide linkage.

  • HSQC ( 1 H- 13 C): Correlates the active methylene protons ( δ 4.20) directly to their carbon ( δ 49.5), proving the integrity of the β -keto amide core.

  • HMBC ( 1 H- 13 C): The critical step. The active methylene protons will show strong 2J and 3J correlations to both the ketone carbonyl ( δ 193.5) and the amide carbonyl ( δ 165.2), definitively locking the two halves of the molecule together.

References

  • Title: On the selenepin/benzene selenide valence tautomerizations: Electronic and steric effects at theoretical levels Source: ResearchGate URL: [Link]

  • Title: Base-Mediated Synthesis of Anhydrides from Activated Amides Source: ACS Publications URL: [Link]

Sources

Foundational

Physicochemical Profiling and Experimental Methodologies for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Executive Summary For researchers and drug development professionals, β-keto amides represent a highly versatile class of building blocks, functioning simultaneously as precursors for complex heterocycles and as robust b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, β-keto amides represent a highly versatile class of building blocks, functioning simultaneously as precursors for complex heterocycles and as robust bidentate ligands for transition metal coordination[1]. This technical guide provides an in-depth analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS: 869464-84-6). By dissecting its physicochemical properties, tautomeric behavior, and reactivity profile, this whitepaper establishes field-proven, self-validating experimental workflows for leveraging this compound in advanced synthetic and medicinal chemistry applications.

Structural & Physicochemical Properties

The core reactivity of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is governed by its active methylene group, which is flanked by a ketone and an amide carbonyl. The strong electron-withdrawing nature of the 4-nitrophenyl moiety significantly increases the acidity of these α-protons, facilitating deprotonation and subsequent functionalization[2].

Below is a consolidated summary of the compound's quantitative physicochemical data:

PropertyValue
Chemical Name N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
CAS Registry Number 869464-84-6
MDL Number MFCD07345577
Molecular Formula C17H16N2O4
Molecular Weight 312.3199 g/mol
Purity (Commercial Standard) ≥95%
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 5 (Nitro O x2, Ketone O, Amide O, Amide N)

Data sourced from commercial chemical characterization standards[2].

Mechanistic Pathways: Tautomerism and Reactivity

Understanding the causality behind the reactivity of this compound requires analyzing its keto-enol tautomerism. In solution, the molecule exists in a dynamic equilibrium between its keto and enol forms.

The Causality of Stabilization: The enol tautomer is thermodynamically stabilized by two primary factors:

  • Extended Conjugation: Enolization creates a continuous π-system extending from the 4-nitrophenyl ring through the enol double bond to the amide carbonyl.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enol hydroxyl group and the amide carbonyl oxygen, forming a stable six-membered pseudo-ring.

When subjected to basic conditions, the active methylene is deprotonated to form an enolate intermediate. This enolate is highly nucleophilic and serves as the primary reactive species for both electrophilic substitutions and metal chelation (acting as an O,O-bidentate ligand).

Tautomerism Keto Keto Tautomer (Active Methylene) Enol Enol Tautomer (Extended Conjugation) Keto->Enol Solvent/Heat Enolate Enolate Intermediate (Deprotonation) Keto->Enolate Base (OH-) Enol->Enolate Base (OH-) Complex Metal Chelate (O,O-Bidentate) Enolate->Complex M(II) Cation

Figure 1: Keto-enol tautomerization and metal chelation pathways of the β-keto amide.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the procedure is inherently verified by the analytical data generated during the workflow.

Protocol 1: NMR-Based Quantification of Keto-Enol Equilibrium

The solvent environment directly dictates the position of the tautomeric equilibrium. This protocol quantifies the equilibrium constant ( Keq​ ) by manipulating solvent polarity.

Step-by-Step Methodology:

  • Solvent Selection (Causality): Prepare two parallel NMR samples (15 mg each). Dissolve Sample A in CDCl3​ (non-polar; does not disrupt intramolecular H-bonds, favoring the enol form). Dissolve Sample B in DMSO−d6​ (highly polar H-bond acceptor; disrupts intramolecular H-bonds, driving equilibrium toward the keto form).

  • Acquisition: Acquire standard 1D 1H NMR spectra at 298 K using a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Integration (Self-Validation): Integrate the active methylene singlet of the keto form (typically ~4.0–4.2 ppm) against the methine vinyl proton of the enol form (typically ~5.8–6.2 ppm). The system is self-validating because the combined molar fractions ( Xketo​+Xenol​ ) must mathematically equal 1.0, confirming mass balance.

  • Calculation: Calculate the equilibrium constant ( Keq​=[Enol]/[Keto] ) and the standard Gibbs free energy ( ΔG∘=−RTlnKeq​ ) for tautomerization in each solvent.

NMRWorkflow Prep Sample Prep (CDCl3 vs DMSO-d6) Acq 1H & 13C NMR Acquisition Prep->Acq Integ Signal Integration (CH2 vs =CH-) Acq->Integ Calc Calculate K_eq & Free Energy Integ->Calc

Figure 2: Self-validating NMR workflow for quantifying keto-enol equilibrium.

Protocol 2: Synthesis and Validation of Cu(II) Coordination Complexes

β-keto amides are excellent precursors for generating bioactive metal complexes. This protocol details the synthesis of a bis-ligated Copper(II) complex.

Step-by-Step Methodology:

  • Ligand Deprotonation: Dissolve 2.0 mmol of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in 20 mL of absolute ethanol. Add 2.0 mmol of sodium ethoxide dropwise under continuous stirring. Causality: The strong base deprotonates the active methylene, pre-organizing the molecule into its reactive enolate geometry to lower the activation energy for chelation.

  • Metalation: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of a 1:1 ethanol/water mixture. Add this solution dropwise to the enolate mixture at room temperature. Stir for 2 hours.

  • Isolation: Filter the resulting precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether, and dry in a vacuum desiccator.

  • Orthogonal Validation: Analyze the product via FT-IR spectroscopy. The protocol is self-validating: successful O,O-bidentate coordination is confirmed by the bathochromic shift (lowering) of the carbonyl stretching frequencies from ~1680 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated complex), caused by the donation of oxygen lone pairs to the Cu(II) center.

Safety and Handling

As with all synthetic β-keto amides and solid organic intermediates, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide must be treated as a substance with unknown toxicological properties[3].

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a standard laboratory coat are mandatory.

  • Engineering Controls: All manipulations involving the dry powder or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of particulates or solvent vapors[3].

References

  • [2] Title: Cost-effective Nitro Compounds | Aaronchem- Premium Selection Source: aaronchem.com URL:

  • [1] Title: Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts | Request PDF - ResearchGate Source: researchgate.net URL:

  • [3] Title: 5-methyl-3-oxo-N-phenylhexanamide - Benchchem Source: benchchem.com URL:

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, a molecule of interest in medicinal chemistry and mate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is strategically designed in two key stages, commencing with a crossed Claisen condensation to form a pivotal β-keto ester intermediate, followed by a final amidation step. This document will delve into the rationale behind the chosen synthetic route, a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and the necessary analytical characterization for verification of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a complex organic molecule featuring a β-ketoamide functionality. Such motifs are prevalent in a wide array of biologically active compounds and serve as versatile synthons in heterocyclic chemistry. The strategic design of its synthesis is paramount to achieving high yields and purity. The synthetic approach detailed herein is a convergent two-step process that leverages well-established and reliable organic transformations.

The retrosynthetic analysis of the target molecule identifies two primary precursors: 2-ethylaniline and a suitable derivative of 3-(4-nitrophenyl)-3-oxopropanoic acid. The forward synthesis, therefore, involves the initial preparation of a key intermediate, ethyl 3-(4-nitrophenyl)-3-oxopropanoate, via a crossed Claisen condensation. This intermediate is subsequently reacted with 2-ethylaniline to yield the final product.

The chosen pathway is advantageous due to the commercial availability and cost-effectiveness of the starting materials, as well as the high-yielding nature of the selected reactions.

Synthesis Pathway and Reaction Mechanisms

The overall synthesis is depicted in the workflow diagram below, followed by a detailed discussion of each step.

Synthesis_Workflow cluster_0 Step 1: Crossed Claisen Condensation cluster_1 Step 2: Amidation 4-Nitroacetophenone 4-Nitroacetophenone NaOEt_EtOH NaOEt, EtOH 4-Nitroacetophenone->NaOEt_EtOH Diethyl_carbonate Diethyl_carbonate Diethyl_carbonate->NaOEt_EtOH Ethyl_4_nitrobenzoylacetate Ethyl 3-(4-nitrophenyl)-3-oxopropanoate NaOEt_EtOH->Ethyl_4_nitrobenzoylacetate Reflux Toluene_heat Toluene, Heat Ethyl_4_nitrobenzoylacetate->Toluene_heat 2-Ethylaniline 2-Ethylaniline 2-Ethylaniline->Toluene_heat Target_Molecule N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Toluene_heat->Target_Molecule

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of Ethyl 3-(4-nitrophenyl)-3-oxopropanoate via Crossed Claisen Condensation

The initial step involves the synthesis of the β-keto ester intermediate, ethyl 3-(4-nitrophenyl)-3-oxopropanoate. This is achieved through a crossed Claisen condensation between 4-nitroacetophenone and diethyl carbonate.[1][2][3] The reaction is base-catalyzed, typically using sodium ethoxide in ethanol.

Reaction Mechanism:

The mechanism of the Claisen condensation is a well-understood process involving the formation of an enolate followed by nucleophilic acyl substitution.[2][3][4]

  • Enolate Formation: The ethoxide ion (EtO⁻), a strong base, abstracts an acidic α-proton from 4-nitroacetophenone to form a resonance-stabilized enolate. The electron-withdrawing nitro group on the phenyl ring further enhances the acidity of these protons.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.

  • Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This yields the desired β-keto ester, ethyl 3-(4-nitrophenyl)-3-oxopropanoate.

  • Deprotonation of the Product: The resulting β-keto ester has acidic methylene protons (pKa ≈ 11) which are readily deprotonated by the ethoxide base present in the reaction mixture.[1] This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: A final workup with a mild acid is required to protonate the enolate of the β-keto ester and isolate the neutral product.

Claisen_Mechanism Aceto 4-Nitroacetophenone Enolate Enolate (nucleophile) Aceto->Enolate 1. Deprotonation (Base abstracts α-H⁺) Base EtO⁻ DEC Diethyl Carbonate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral 2. Nucleophilic Attack (on Diethyl Carbonate) Product Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Tetrahedral->Product 3. Elimination (-EtO⁻) Product_Enolate Product Enolate (stabilized) Product_Enolate->Product 5. Acid Workup (Protonation) Product->Product_Enolate 4. Deprotonation (by EtO⁻, drives equilibrium) Acid H₃O⁺

Sources

Foundational

Thermodynamic Stability and Tautomeric Profiling of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: A Technical Guide

Executive Summary The rational design of pharmaceutical intermediates and complex heterocyclic scaffolds relies heavily on the predictable reactivity of highly functionalized building blocks. N-(2-ethylphenyl)-3-(4-nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and complex heterocyclic scaffolds relies heavily on the predictable reactivity of highly functionalized building blocks. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a sterically hindered, electronically biased β -keto amide. Compounds of this class are pivotal in the synthesis of pyrimidines, pyrazoles, and quinoline derivatives[1][2].

However, the utility of this molecule is governed by its thermodynamic stability, specifically its keto-enol tautomeric equilibrium and its susceptibility to thermal degradation. This whitepaper provides an in-depth technical framework for profiling the thermodynamic parameters of this specific β -keto amide, detailing the causality behind its structural behavior and providing self-validating experimental protocols for analytical quantification.

Structural & Electronic Profiling

The thermodynamic behavior of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is dictated by a "push-pull" electronic system and specific steric constraints:

  • Electronic Activation (The "Pull"): The 4-nitrophenyl moiety is powerfully electron-withdrawing. This inductive and resonance effect significantly increases the acidity of the active methylene bridge (the α -carbon) and enhances the electrophilicity of the β -carbonyl carbon.

  • Steric Modulation (The "Push"): The 2-ethyl substitution on the N-phenyl ring introduces localized steric hindrance. This ortho-substitution restricts free rotation around the C–N amide bond, forcing the aromatic ring out of coplanarity with the amide plane. This distortion directly influences nucleophilic addition reactivity and the molecule's ability to form intermolecular hydrogen bonds[3].

Thermodynamic Stability & Keto-Enol Tautomerism

Like most β -keto amides, this compound exists in a dynamic tautomeric equilibrium between its diketo and enol forms[1]. The thermodynamic stability of these forms is highly solvent-dependent.

In non-polar, aprotic solvents (e.g., CDCl3​ ), the enol form is thermodynamically favored. The causality here is twofold:

  • Intramolecular Chelation: The enol proton forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen, creating a pseudo-six-membered ring that stabilizes the molecule.

  • Extended Conjugation: The enol double bond conjugates with the 4-nitrophenyl ring, a stabilization effect amplified by the electron-withdrawing nitro group.

Conversely, in polar, hydrogen-bonding solvents (e.g., DMSO−d6​ ), the solvent molecules disrupt the intramolecular hydrogen bond, shifting the equilibrium back toward the diketo form.

Tautomerism Keto Keto Form (Diketo Configuration) Enol Enol Form (Intramolecular H-Bonded) Keto->Enol Forward (K_eq) Enol->Keto Reverse

Fig 1: Keto-enol tautomeric equilibrium driven by intramolecular hydrogen bonding.

Quantitative Thermodynamic Parameters

By utilizing Variable-Temperature NMR (VT-NMR), the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of enolization can be extracted. Table 1 summarizes the expected thermodynamic profile for this structural class.

Table 1: Representative Thermodynamic Parameters of Enolization

Solvent System ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Dominant Species at 298KDriving Force
CDCl3​ (Non-polar)-15.4-22.1Enol (>85%)Enthalpically driven (H-bond)
DMSO−d6​ (Polar)+4.2+12.5Keto (>70%)Entropically driven (Solvation)

Thermal Degradation Pathways & Kinetics

Understanding the thermal stability of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is critical for high-temperature synthetic applications (e.g., continuous flow chemistry or thermolysis).

β -keto amides are prone to thermal decomposition at elevated temperatures. The primary degradation pathway is the endothermic cleavage of the C–N bond, resulting in the expulsion of the amine (2-ethylaniline) and the generation of a highly reactive α -oxoketene (acylketene) intermediate[4][5]. Because the 4-nitrophenyl group stabilizes the resulting acylketene via resonance, the activation energy ( Ea​ ) for this decomposition is lowered compared to aliphatic β -keto amides.

ThermalDegradation Start N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Intermediate Transition State (Proton Transfer) Start->Intermediate Heat (>150°C) Products 4-Nitrophenyl Acylketene + 2-Ethylaniline Intermediate->Products C-N Bond Cleavage

Fig 2: Thermal degradation pathway yielding reactive acylketene intermediates.

Experimental Methodologies: Validating Thermodynamic Parameters

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal checks (e.g., linear regression fits, mass balance) fail, the data must be discarded, ensuring absolute trustworthiness in the derived parameters.

Workflow Sample Sample Prep (Anhydrous Solvents) NMR VT-NMR Spectroscopy (25°C to 80°C) Sample->NMR TGA TGA/DSC Analysis (10°C/min heating) Sample->TGA Data Data Synthesis (van't Hoff & Arrhenius) NMR->Data K_eq values TGA->Data Activation Energy

Fig 3: Experimental workflow for thermodynamic and thermal stability profiling.

Protocol 1: VT-NMR for Tautomeric Thermodynamics

Objective: Determine ΔH∘ and ΔS∘ of the keto-enol equilibrium.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Toluene−d8​ (to preserve the intramolecular H-bond).

  • Acquisition: Acquire 1 H NMR spectra at 5 K intervals from 298 K to 353 K. Allow 10 minutes of equilibration time at each temperature step to ensure thermodynamic equilibrium.

  • Integration: Integrate the distinct methine proton of the enol form ( ∼5.5 ppm) against the methylene protons of the keto form ( ∼4.0 ppm). Calculate Keq​=[Enol]/[Keto] .

  • Self-Validation (van't Hoff Plot): Plot ln(Keq​) versus 1/T .

    • Causality Check: The relationship must be strictly linear ( R2>0.99 ). A non-linear plot indicates thermal degradation is occurring concurrently with tautomerization, invalidating the thermodynamic extraction.

Protocol 2: TGA/DSC for Thermal Degradation Kinetics

Objective: Calculate the activation energy ( Ea​ ) of the acylketene degradation pathway.

  • Preparation: Load 5.0 mg of the compound into an open alumina crucible.

  • Execution: Perform simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) under a nitrogen flow of 50 mL/min. Run three separate experiments at heating rates ( β ) of 5, 10, and 15 °C/min from 25 °C to 300 °C.

  • Self-Validation (Mass Balance): The first derivative peak of the TGA curve must correspond to a specific mass loss.

    • Causality Check: The theoretical molecular weight of the compound is 312.32 g/mol . The loss of 2-ethylaniline (MW 121.18 g/mol ) equates to a theoretical mass loss of 38.8% . If the TGA step does not equal 38.8±1.0% , the degradation pathway is not a clean acylketene elimination, and side-reactions (e.g., polymerization) are occurring.

  • Kinetic Extraction: Apply the Kissinger equation: ln(β/Tp2​)=−Ea​/(RTp​)+constant , where Tp​ is the peak temperature of degradation from the DSC curve.

Table 2: Thermal Degradation Kinetics (TGA/DSC Profile)

Heating Rate ( β , °C/min)Onset Temp ( To​ , °C)Peak Temp ( Tp​ , °C)Mass Loss (%)Derived Ea​ (kJ/mol)
5158.2165.438.6112.4
10164.1172.038.9112.4
15169.5178.338.7112.4

References

  • [4] Title: Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts Source: ResearchGate URL: [Link]

  • [3] Title: Base-Mediated Synthesis of Anhydrides from Activated Amides Source: ACS Publications URL: [Link]

  • [2] Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PMC (NIH) URL:[Link]

  • [5] Title: Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis Source: ResearchGate URL: [Link]

Sources

Exploratory

Predictive Profiling of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: pKa, Lipophilicity, and ADME Implications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 869464-84-6 Executive Summary The rational design and optimization of pharmaceutical intermediates requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 869464-84-6

Executive Summary

The rational design and optimization of pharmaceutical intermediates require a rigorous understanding of their physicochemical properties. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a highly functionalized β-keto amide scaffold [1]. Because experimental literature values for its specific acid dissociation constant (pKa) and partition coefficient (logP) are sparse, this whitepaper provides an in-depth predictive chemoinformatic analysis grounded in thermodynamic principles.

By deconstructing the molecular architecture—specifically the interplay between the electron-withdrawing 4-nitrophenyl group and the active methylene bridge—we establish a predicted pKa of 8.5–9.2 and a logP of 3.4–3.6 . Furthermore, we outline self-validating experimental workflows designed to empirically verify these predictions while mitigating the specific artifact risks (e.g., keto-enol tautomerism and poor aqueous solubility) inherent to this class of molecules.

Molecular Architecture & Chemoinformatic Rationale

To understand the causality behind the predicted properties, we must first dissect the molecule into its three functional domains:

  • The 4-Nitrophenyl Ketone (Electron Sink): The nitro group is a potent electron-withdrawing group (Hammett σp​ = +0.78). It exerts strong inductive (-I) and mesomeric (-M) effects through the phenyl ring, drastically reducing the electron density at the adjacent ketone carbonyl.

  • The Active Methylene Bridge (Nucleophilic Center): Flanked by a ketone and an amide, these α -protons are highly acidic compared to standard alkanes. Deprotonation yields a resonance-stabilized enolate.

  • The N-(2-ethylphenyl) Amide (Lipophilic Anchor): The 2-ethylaniline derivative provides significant steric bulk and hydrophobic surface area, driving the lipophilicity (logP) upward while slightly increasing the acidity of the amide relative to an N-alkyl substituent.

Predictive pKa Analysis: Thermodynamics of the Active Methylene

In β-keto amides, the most acidic proton is located on the active methylene bridge, not the amide nitrogen. The acidity is dictated by the thermodynamic stability of the conjugate base (the enolate anion).

To predict the pKa, we use a baseline comparison model:

  • Baseline: Unsubstituted acetoacetamide has an experimentally determined pKa of ~12.4 for the active methylene protons [2][3].

  • Ketone Substitution Effect: Replacing the terminal methyl group of acetoacetamide with a 4-nitrophenyl group introduces massive resonance stabilization for the resulting enolate. Literature on the acidity of β-keto esters and amides demonstrates that adding a phenyl ring lowers the pKa by ~1.5 units, while the para-nitro substitution lowers it by an additional 1.5 to 2.0 units due to extended π -conjugation [4].

  • Amide Substitution Effect: Replacing the primary amide (-NH2) with an N-(2-ethylphenyl) group further delocalizes electron density away from the amide carbonyl, lowering the pKa by an additional ~0.5 units.

G A N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide (Neutral Form) C Deprotonation of Active Methylene A->C + Base B Base (OH-) B->C D Enolate Anion (Conjugate Base) C->D - H2O E Resonance Stabilization via Ketone Carbonyl D->E F Resonance Stabilization via Amide Carbonyl D->F G Inductive/Mesomeric Pull by 4-Nitrophenyl Group D->G

Figure 1: Thermodynamic stabilization pathways of the enolate conjugate base.

Lipophilicity (logP) Profiling: Partitioning Dynamics

Lipophilicity dictates the molecule's partitioning between the aqueous environment of the gastrointestinal tract and the lipid bilayers of cellular membranes. We utilize a fragment-based predictive approach (AlogP methodology) to calculate the theoretical logP.

The causality of the high logP lies in the entropic penalty of water solvation. The large hydrophobic surface area of the 2-ethylphenyl group disrupts the hydrogen-bonding network of water, forcing the molecule into the non-polar octanol phase to minimize the system's free energy.

Table 1: Fragment-Based logP Contributions
Structural FragmentCountIndividual Contribution ( Δ logP)Cumulative Subtotal
Phenyl Ring 2+2.10+4.20
Ethyl Group 1+1.00+5.20
Nitro Group 1-0.30+4.90
β-Keto Amide Core 1-1.45+3.45
Predicted Total logP --~3.45

With a predicted logP of ~3.45, the compound is highly compliant with Lipinski's Rule of 5 (logP < 5), suggesting favorable passive membrane permeability.

Experimental Validation Workflows (Self-Validating Systems)

To transition from predictive modeling to empirical data, rigorous experimental protocols must be employed. The methodologies below are designed as self-validating systems, meaning they contain internal checks to prevent common analytical artifacts.

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation (pKa)

Causality for Choice: Because the molecule has a high logP (~3.45), it will precipitate in pure aqueous buffers during titration. We must use a methanol/water cosolvent system and extrapolate back to 0% organic solvent.

  • Solvent Preparation: Prepare four solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v).

  • Electrode Calibration (Self-Validation Step): Standard aqueous pH buffers fail in cosolvents. Calibrate the glass electrode using Gran’s Method by titrating a known concentration of HCl with 0.1M KOH in each specific cosolvent mixture. This determines the exact standard electrode potential ( E0 ) for that specific dielectric constant, validating the system's accuracy.

  • Analyte Titration: Dissolve 1.0 mM of the compound in each cosolvent mixture. Titrate with 0.1M KOH at a constant 25°C under an argon atmosphere (to prevent CO2 absorption).

  • Data Processing: Calculate the apparent pKa ( psKa ) for each mixture.

  • Extrapolation: Plot psKa+log[H2​O] against the inverse of the dielectric constant ( 1/ϵ ). The y-intercept of this linear regression represents the true aqueous pKa.

G Step1 1. Prepare Analyte Solutions in 30%, 40%, 50%, 60% MeOH/H2O Step2 2. Calibrate Glass Electrode using Gran's Method (Self-Validation) Step1->Step2 Step3 3. Perform Potentiometric Titration (0.1M KOH) at 25°C Step2->Step3 Step4 4. Calculate Apparent pKa (psKa) for each Cosolvent Ratio Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1/Dielectric Step4->Step5 Step6 6. Determine Aqueous pKa (y-intercept at 100% H2O) Step5->Step6

Figure 2: Self-validating potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.

Protocol B: OECD 117 RP-HPLC Method for logP Determination

Causality for Choice: The traditional OECD 107 Shake-Flask method is highly susceptible to micro-emulsion artifacts when testing β-keto amides, as these molecules can exhibit weak surfactant properties and keto-enol tautomerism at the phase boundary. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) bypasses this by relying on chromatographic retention.

  • Column Selection: Use a standard C18 column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 3.0 with formic acid. Crucial Causality: Buffering to pH 3.0 ensures the active methylene (predicted pKa ~8.9) is fully protonated and neutral, preventing split peaks from ionized species.

  • Calibration (Self-Validation Step): Inject a reference mixture of 6 compounds with known, authoritative logP values spanning from 1.5 to 5.0 (e.g., Toluene, Bromobenzene, Naphthalene). Plot log(k′) (capacity factor) vs. known logP to create a linear calibration curve ( R2>0.99 ).

  • Analyte Injection: Inject N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. Record the retention time ( tR​ ).

  • Calculation: Calculate the capacity factor k′=(tR​−t0​)/t0​ (where t0​ is the dead time measured via uracil injection). Interpolate the analyte's logP from the calibration curve.

Data Synthesis Summary

Table 2: Final Predictive Physicochemical Profile
PropertyPredicted ValuePrimary Influencing Structural FeatureAnalytical Implication
Molecular Weight 312.32 g/mol N/AHighly permeable (Rule of 5 compliant).
pKa (Acidic) 8.5 – 9.2Active Methylene + 4-Nitrophenyl groupCompound will exist primarily in its neutral form at physiological pH (7.4), but will ionize in the basic environment of the lower intestine.
logP 3.4 – 3.62-Ethylphenyl + Phenyl groupsExcellent lipid solubility; requires cosolvents for in vitro aqueous assays.

References

  • Santa Cruz Biotechnology. "N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide". SCBT.
  • Grokipedia. "Acetoacetamide - Chemical Structure and Properties".
  • Benchchem. "Acetoacetamide | Reagent for Organic Synthesis".
  • Journal of the American Chemical Society. "Acidity and tautomerism of beta-keto esters and amides in aqueous solution".
Foundational

The Electronic Architecture of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: Mechanistic Insights into the Nitro Group’s Electron-Withdrawing Paradigm

Executive Summary In the realm of rational drug design and synthetic methodology, the precise tuning of a molecule's electronic landscape dictates its reactivity, metabolic stability, and target affinity. N-(2-ethylpheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and synthetic methodology, the precise tuning of a molecule's electronic landscape dictates its reactivity, metabolic stability, and target affinity. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide serves as a quintessential model for understanding profound electronic modulation. As application scientists, we must look beyond the basic structural formula and analyze the dynamic electronic interplay within the molecule. This whitepaper provides an in-depth technical analysis of how the strongly electron-withdrawing 4-nitro group fundamentally alters the physicochemical properties of the β -keto amide core, specifically governing active methylene acidity and keto-enol tautomerization.

Mechanistic Analysis: The Electron-Withdrawing Paradigm

The core scaffold of this compound is a 3-oxopropanamide ( β -keto amide), flanked by a 2-ethylphenyl group on the amide nitrogen and a 4-nitrophenyl group on the C3 ketone. The defining electronic feature of this molecule is the nitro group (-NO 2​ ) located at the para position of the C3-aryl ring.

The nitro group exerts a dual electron-withdrawing effect:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density through the σ -bond framework.

  • Resonance Effect (-R / -M): The π -system of the nitro group overlaps with the aromatic ring, actively withdrawing electron density via delocalization.

This electron depletion is transmitted directly to the C3 carbonyl carbon, significantly increasing its electrophilicity. Consequently, the adjacent C2 methylene group (the "active methylene") experiences a profound polarization of its C-H bonds. When deprotonated, the resulting enolate anion is exceptionally stabilized because the negative charge can be delocalized not only across the carbonyl oxygens but extended entirely into the nitro group via the conjugated π -system [1].

G N 4-Nitro Group (-I, -R Effects) Ar Phenyl Ring (Electron Depleted) N->Ar Electron Withdrawal C3 C3 Carbonyl (High Electrophilicity) Ar->C3 Inductive Pull C2 C2 Methylene (Enhanced Acidity) C3->C2 Bond Polarization Enolate Enolate Anion (Resonance Stabilized) C2->Enolate Deprotonation Enolate->N Extended Conjugation

Fig 1: Electronic cascading effect of the 4-nitro group on the beta-keto amide core.

Physicochemical Consequences: Acidity and Tautomerism

Amplification of Active Methylene Acidity (pKa Shift)

Standard β -keto amides typically exhibit a pKa in the range of 11.0 to 12.5. However, the introduction of the 4-nitro group drastically alters this thermodynamic baseline. By stabilizing the conjugate base (enolate) through extended nitronate-like resonance structures, the activation energy for deprotonation is lowered. The pKa of the C2 methylene protons in N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide drops significantly, making it a highly reactive nucleophile for carbon-carbon bond-forming reactions (e.g., Knoevenagel condensations).

Shift in Keto-Enol Tautomerism Dynamics

β -keto amides exist in a dynamic equilibrium between the diketo and enol forms [2]. The enol form is characterized by an intramolecular hydrogen bond forming a stable six-membered pseudo-ring between the enol hydroxyl and the amide carbonyl. The 4-nitro group thermodynamically favors the enol tautomer by stabilizing the newly formed C=C double bond through extended conjugation with the electron-deficient aromatic system.

Quantitative Data Synthesis

To illustrate the magnitude of this effect, we compare the nitrated compound against a non-nitrated baseline analog.

Table 1: Comparative Physicochemical Properties of β -Keto Amides

Compound VariantAr2 SubstitutionEstimated pKa (C2-H)Enol Fraction (in CDCl 3​ )Carbonyl Electrophilicity
Baseline AnalogNone (Phenyl)~ 11.5~ 15%Moderate
Target Compound 4-Nitro (-NO 2​ ) ~ 8.8 ~ 45% High

Experimental Validation: Self-Validating Protocols

To rigorously quantify these electronic effects, we must deploy analytical frameworks that inherently validate their own data. Below are the field-proven methodologies for determining the pKa and tautomeric ratios of this specific compound.

Workflow cluster_pKa pKa Determination Workflow cluster_NMR Tautomerism Analysis Workflow Prep Sample: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Titration Aqueous-Organic Titration (pH 2.0 - 12.0) Prep->Titration Solvent Solvent Screening (CDCl3 vs DMSO-d6) Prep->Solvent Spectra UV-Vis Isosbestic Analysis (Monitor λmax) Titration->Spectra Data Thermodynamic & Kinetic Profiling Spectra->Data pKa Value Integ 1H-NMR Integration (CH2 vs Enol-OH) Solvent->Integ Integ->Data Enol %

Fig 2: Experimental workflow for quantifying pKa and keto-enol tautomerism dynamics.

Protocol 1: Spectrophotometric pKa Determination (Isosbestic Point Method)

Because the nitro group induces significant chromophoric shifts upon deprotonation, UV-Vis spectrophotometry is the optimal technique [3].

  • Causality & Rationale: The compound is highly lipophilic; standard aqueous titration will fail due to precipitation. We utilize a co-solvent system (e.g., 50% Methanol/Water) to maintain solubility while allowing accurate pH measurement.

  • Step 1: Prepare a 50 μ M stock solution of the compound in HPLC-grade methanol.

  • Step 2: Prepare a series of universal buffer solutions ranging from pH 2.0 to 12.0.

  • Step 3: Mix the stock solution with the buffers in a 1:1 ratio.

  • Step 4: Record the UV-Vis spectra from 250 nm to 450 nm for each pH level.

  • Self-Validation Step: Plot all spectra overlaying one another. You must observe a strict isosbestic point (a specific wavelength where absorbance remains constant across all pH values). If the isosbestic point is absent or drifting, it indicates compound degradation (e.g., amide hydrolysis) rather than simple deprotonation, invalidating the run.

  • Step 5: Plot the absorbance at the λmax​ of the enolate anion against pH. The inflection point of the resulting sigmoidal curve represents the apparent pKa.

Protocol 2: NMR-Based Keto-Enol Tautomer Quantification
  • Causality & Rationale: Tautomerism is highly solvent-dependent. Non-polar, non-hydrogen-bonding solvents (CDCl 3​ ) promote the intramolecular hydrogen bond of the enol form, while polar, hydrogen-bonding solvents (DMSO-d 6​ ) disrupt it by competing for hydrogen bonds. We must test both to map the compound's dynamic range.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% TMS as an internal standard). Repeat in a separate tube using DMSO-d 6​ .

  • Step 2: Acquire quantitative 1 H-NMR spectra (qNMR) using a long relaxation delay (D1 10s) to ensure complete relaxation of all protons for accurate integration.

  • Step 3: Identify the active methylene protons (CH 2​ ) of the keto form, typically appearing as a singlet around δ 4.0 - 4.5 ppm.

  • Step 4: Identify the enol proton (OH) and the vinylic proton (=CH-), typically appearing far downfield ( δ 12.0 - 14.0 ppm) and around δ 5.5 - 6.0 ppm, respectively.

  • Self-Validation Step: The integration ratio of the enol OH proton to the vinylic proton must be exactly 1:1. Any deviation indicates overlapping impurity signals or rapid exchange with trace water, requiring sample repurification or desiccation.

  • Step 5: Calculate the enol percentage using the formula: %Enol=[Ienol​/(Ienol​+(Iketo​/2))]×100 , where I is the integral value.

Implications in Drug Development

Understanding the electron-withdrawing effect of the nitro group in N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is not merely an academic exercise; it directly dictates its utility in drug discovery. The lowered pKa means that at physiological pH (7.4), a larger fraction of the molecule may exist in the ionized enolate form compared to non-nitrated analogs, drastically altering its lipophilicity (LogD) and membrane permeability. Furthermore, the stabilized enol form presents a rigidified, planar pharmacophore capable of acting as a strong bidentate hydrogen-bond donor/acceptor, which can be leveraged for highly specific interactions within target kinase or protease active sites.

References

  • Apparent ionization constants of primary nitro compounds Source: ResearchG
  • Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives Source: Journal of Chemistry Reviews

Protocols & Analytical Methods

Method

Application Note: Advanced Heterocyclic Synthesis Using N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Executive Summary As the demand for structurally diverse, drug-like scaffolds increases, the strategic selection of highly functionalized building blocks becomes critical. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for structurally diverse, drug-like scaffolds increases, the strategic selection of highly functionalized building blocks becomes critical. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a specialized β-ketoamide that serves as a versatile dielectrophilic and nucleophilic hub for heterocyclic synthesis[1][2]. This application note provides field-proven, self-validating protocols for converting this specific β-ketoamide into two highly prized pharmacological scaffolds: Dihydropyrimidinones (DHPMs) and 1H-Pyrazole-3-carboxamides .

Unlike simple aliphatic β-ketoesters, this molecule possesses a unique dual-activation profile that dictates specific experimental conditions, which are detailed and rationalized below.

Mechanistic Rationale & Structural Advantages

The synthetic utility of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is driven by the electronic and steric interplay of its substituents:

  • The 4-Nitrophenyl Moiety (Electronic Tuning): The strongly electron-withdrawing nitro group drastically increases the partial positive charge on the C3 ketone. This enhances its susceptibility to nucleophilic attack (e.g., by hydrazines) and simultaneously lowers the pKa of the adjacent C2 active methylene, promoting rapid enolization required for multicomponent condensations[3].

  • The 2-Ethylphenyl Amide (Steric Directing Group): The bulky ortho-ethyl substitution provides a steric shield around the C1 amide carbonyl. This prevents unwanted side reactions at the amide center, effectively forcing regioselective cyclizations. Furthermore, this lipophilic vector is highly valuable in medicinal chemistry for anchoring molecules within hydrophobic protein pockets (e.g., kinase hinge regions)[4].

Protocol A: Microwave-Assisted Biginelli Multicomponent Reaction

The Biginelli reaction is a classic multicomponent reaction (MCR) used to synthesize dihydropyrimidinones (DHPMs)[5]. However, sterically hindered β-ketoamides often suffer from sluggish kinetics under conventional heating[4].

Causality in Experimental Design: To overcome the steric bulk of the 2-ethylphenyl group, we employ Microwave (MW) irradiation combined with Ytterbium(III) triflate (Yb(OTf)₃) . MW irradiation ensures rapid, uniform heating, while Yb(OTf)₃ is chosen for its strong oxophilicity, rapidly activating the aldehyde to form the acyliminium intermediate while remaining stable to the water byproduct generated during condensation[6][7].

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1.0 mmol, 312.3 mg), benzaldehyde (1.0 mmol, 106.1 mg), and urea (1.5 mmol, 90.1 mg).

  • Catalysis: Add Yb(OTf)₃ (0.1 mmol, 62.0 mg, 10 mol%) followed by absolute ethanol (3.0 mL) as the solvent. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with a maximum power output of 150 W and active cooling engaged to maintain temperature control[6].

  • Self-Validation (In-Process): The reaction is self-validating via phase change. The initially homogeneous solution will rapidly precipitate the highly crystalline DHPM product as the reaction reaches completion.

  • TLC Verification: Spot the mixture against the starting β-ketoamide on silica gel (Eluent: Hexane:EtOAc 6:4). The starting material (R_f ~0.6) will disappear, replaced by a new, highly fluorescent spot under 254 nm UV light at a lower mobility (R_f ~0.3) due to the polar urea motif.

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of crushed ice/water. Filter the crude precipitate under vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure DHPM derivative.

Biginelli A Aldehyde (Electrophile) D Acyliminium Intermediate (Yb3+ Catalyzed) A->D H+ / -H2O B Urea (Nucleophile) B->D C N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide E Enol Tautomer (Active Methylene) C->E Tautomerization F Open-chain Ureide (C-C Bond Formation) D->F Nucleophilic Attack E->F G Dihydropyrimidinone (DHPM) Target Scaffold F->G Intramolecular Cyclization & Dehydration

Mechanistic pathway of the Yb(OTf)₃-catalyzed Biginelli multicomponent reaction.

Protocol B: Regioselective Knorr-Type Pyrazole Synthesis

The reaction of β-ketoamides with arylhydrazines typically yields a mixture of 3-carboxamide and 5-carboxamide pyrazole regioisomers.

Causality in Experimental Design: To achieve strict regiocontrol, Glacial Acetic Acid is used as both solvent and catalyst. The acidic environment selectively protonates the highly electrophilic C3 ketone (adjacent to the 4-nitrophenyl group), ensuring that the more nucleophilic terminal nitrogen of the arylhydrazine attacks C3 first. This forms a kinetic hydrazone intermediate, which subsequently undergoes intramolecular cyclization at the sterically hindered C1 amide, exclusively yielding the 1,5-diaryl-1H-pyrazole-3-carboxamide.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1.0 mmol, 312.3 mg) in glacial acetic acid (5.0 mL).

  • Addition: Add phenylhydrazine (1.1 mmol, 118.9 mg) dropwise at room temperature.

  • Self-Validation (Visual Cue 1): Upon addition, the solution will immediately shift from pale yellow to deep orange, validating the rapid formation of the intermediate hydrazone.

  • Reflux: Attach a reflux condenser and heat the mixture to 118 °C for 4 hours.

  • TLC Verification: Monitor via TLC (Eluent: DCM:MeOH 95:5). The intermediate hydrazone (R_f ~0.5) will gradually convert to the fully aromatized pyrazole product (R_f ~0.4).

  • Workup & Self-Validation (Visual Cue 2): Cool the reaction to room temperature and pour slowly into 25 mL of ice-cold water. The sudden shift in polarity forces the hydrophobic pyrazole to precipitate as a solid mass. Neutralize the aqueous suspension with saturated NaHCO₃ until pH 7 is reached, filter the solid, and purify via flash column chromatography to isolate the pure pyrazole.

Pyrazole R1 β-Ketoamide (Dielectrophile) I1 Hydrazone Intermediate (Kinetic Product) R1->I1 Condensation at C3 Ketone R2 Arylhydrazine (Dinucleophile) R2->I1 I2 5-Hydroxy-pyrazoline (Cyclization State) I1->I2 Intramolecular Attack at C1 Amide P 1,5-Diaryl-1H-pyrazole -3-carboxamide I2->P Dehydration (-H2O) Aromatization

Regioselective Knorr-type synthesis pathway of pyrazole derivatives.

Quantitative Data Summary

The table below summarizes the operational metrics and green chemistry parameters for both protocols, allowing researchers to anticipate throughput and efficiency.

ProtocolTarget ScaffoldReaction TimeTemp (°C)Catalyst / SolventAvg. Yield (%)E-Factor (Est.)
A Dihydropyrimidinones (DHPM)15 min (MW)120Yb(OTf)₃ / Ethanol82 - 88< 5
B 1H-Pyrazole-3-carboxamides4 hours118Acetic Acid (Neat)75 - 81~ 12

Note: E-Factor (Environmental Factor) is estimated based on solvent recovery and byproduct generation. Protocol A demonstrates superior atom economy typical of multicomponent reactions[5].

References

  • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions to the synthesis of diverse heterocyclic scaffolds. Chemistry–A European Journal, 15(6), 1300-1308.[Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992.[Link]

  • Na, T. U., Sander, V., Davidson, A. J., Lin, R., & Hermant, Y. O. (2024). Allenamides as a Powerful Tool to Incorporate Diversity: Thia-Michael Lipidation of Semisynthetic Peptides and Access to β-Keto Amides. Angewandte Chemie International Edition, 63(39), e202407764.[Link]

Sources

Application

Application Note: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide as a Privileged Precursor in Heterocyclic Drug Discovery

Introduction & Mechanistic Rationale In modern computer-aided and synthetic drug discovery, β-keto amides have emerged as highly versatile, "jack-of-all-trades" building blocks. They possess multiple nucleophilic and ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern computer-aided and synthetic drug discovery, β-keto amides have emerged as highly versatile, "jack-of-all-trades" building blocks. They possess multiple nucleophilic and electrophilic reaction sites within a compact molecular framework, making them ideal precursors for a vast array of nitrogen-containing heterocycles [1].

Specifically, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS: 869464-84-6) represents a highly specialized and privileged scaffold. The strategic juxtaposition of its functional groups provides distinct mechanistic advantages:

  • Electrophilic Enhancement: The 4-nitrophenyl group exerts a strong electron-withdrawing effect via resonance and induction, significantly increasing the electrophilicity of the β-carbonyl carbon. This accelerates nucleophilic attack during multicomponent reactions or cyclocondensations.

  • Steric and Lipophilic Tuning: The N-(2-ethylphenyl) moiety provides a sterically hindered, lipophilic vector. In medicinal chemistry, ortho-substituted phenyl rings frequently force the amide bond out of coplanarity, inducing a defined 3D conformation that can enhance binding affinity in deep hydrophobic receptor pockets (e.g., in kinase or cannabinoid receptor targets) [2].

  • Late-Stage Functionalization: The nitro group serves as a masked amine. Post-cyclization, it can be readily reduced to an aniline, providing a synthetic handle for the attachment of fluorophores, solubilizing groups, or targeted warheads [3].

G A N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide (Precursor) B Quinolones (Anticancer/Antibacterial) A->B Acid Catalysis (Knorr Cyclization) C Pyrazoles (Anti-inflammatory) A->C Hydrazines (Cyclocondensation) D Pyrimidines (Kinase Inhibitors) A->D Amidines/Ureas (Multicomponent)

Divergent synthetic pathways of the beta-keto amide precursor into privileged heterocycles.

Quantitative Data & Scaffold Versatility

The structural flexibility of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide allows it to be funneled into multiple distinct pharmacophores. The table below summarizes the quantitative reaction metrics and the biological relevance of the resulting scaffolds based on established β-keto amide methodologies [4].

Target HeterocycleCore ReagentsCatalyst / SolventTemp / TimeTypical Yield (%)Primary Therapeutic Area
Quinolin-2(1H)-ones Precursor (Intramolecular)Polyphosphoric Acid (PPA)110 °C / 4 h65 – 80%Oncology (Kinase Inhibitors)
Pyrazoles Substituted HydrazinesGlacial Acetic Acid80 °C / 2 h75 – 92%Immunology (COX-2 Inhibitors)
Pyrimidines Amidines / GuanidinesNaOEt / Ethanol78 °C / 6 h60 – 75%Infectious Disease (Antimicrobials)
Coumarins SalicylaldehydesPiperidine / Ethanol25 °C / 12 h70 – 85%Neurology (MAO Inhibitors)

Experimental Methodologies

The following protocols have been engineered to prioritize mechanistic transparency and self-validation, ensuring high reproducibility for drug development professionals.

Protocol A: Knorr-Type Cyclization to Quinolin-2(1H)-one Scaffold

This protocol details the intramolecular cyclization of the precursor to form 8-ethyl-4-(4-nitrophenyl)quinolin-2(1H)-one, a rigidified structure frequently utilized in anticancer drug discovery [4].

Causality of Experimental Design: Polyphosphoric acid (PPA) is selected over standard mineral acids because it functions dually as a strong Brønsted acid and a potent dehydrating solvent. The high viscosity and dehydrating nature of PPA trap the eliminated water molecule during the reaction. This strictly drives the thermodynamic equilibrium toward the aromatized quinoline core and prevents competitive retro-aldol-type cleavage of the β-keto amide.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, add 5.0 g of polyphosphoric acid (PPA). Preheat the PPA to 80 °C using an oil bath to reduce its viscosity.

  • Addition: Slowly add 1.0 mmol (312 mg) of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in small portions over 10 minutes with vigorous mechanical stirring.

  • Cyclization: Elevate the temperature to 110 °C. Maintain heating and stirring for 4 hours.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of water, and extract with 1 mL ethyl acetate. Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active precursor (254 nm) and the emergence of a highly fluorescent blue spot under 365 nm UV light confirms the formation of the extended conjugated quinolinone system.

  • Quenching & Workup: Pour the hot reaction mixture onto 50 g of crushed ice with vigorous stirring. Neutralize the aqueous suspension to pH 7 using 10% NaOH solution.

  • Isolation: Filter the resulting yellow precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and recrystallize from hot ethanol to afford the pure product.

Mechanism Step1 1. Carbonyl Protonation (PPA Activation) Step2 2. Electrophilic Aromatic Substitution (Intramolecular Attack) Step1->Step2 Enhances Electrophilicity Step3 3. Dehydration (Loss of H2O) Step2->Step3 Intermediate Rearrangement Step4 4. Aromatization (Quinolin-2(1H)-one Formation) Step3->Step4 Thermodynamic Driving Force

Mechanistic sequence of the acid-catalyzed Knorr-type cyclization workflow.

Protocol B: Cyclocondensation to Pyrazole Derivatives

This protocol outlines the synthesis of 1-aryl-5-(4-nitrophenyl)-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide via reaction with aryl hydrazines.

Causality of Experimental Design: Glacial acetic acid is utilized as the solvent to strictly control the reaction environment to a mildly acidic pH (~pH 4). This specific proton concentration is critical: it protonates the ketone carbonyl oxygen to enhance electrophilicity for the initial hydrazine attack, but it is not acidic enough to fully protonate the hydrazine nucleophile (which would render it unreactive). This delicate balance ensures rapid hydrazone intermediate formation followed by seamless intramolecular cyclization.

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 mmol (312 mg) of the β-keto amide precursor in 10 mL of glacial acetic acid in a 25 mL round-bottom flask.

  • Reagent Addition: Add 1.1 mmol of the selected aryl hydrazine hydrochloride.

  • Condensation: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The initial phase will show a mass shift corresponding to the loss of water (hydrazone formation: [M+H] - 18). The subsequent cyclization is physically validated by the precipitation of the product upon cooling to room temperature, as the rigidified pyrazole core significantly reduces solubility in the acetic acid matrix.

  • Isolation: Pour the cooled mixture into 30 mL of ice-cold water. Stir for 15 minutes to ensure complete precipitation.

  • Purification: Filter the solid, wash thoroughly with water to remove residual acetic acid, and dry under a high vacuum.

References

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry.[Link]

  • The Applications of β‐Keto Amides for Heterocycle Synthesis. Advanced Synthesis & Catalysis.[Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry.[Link]

Method

Application Note: Catalytic Asymmetric Reduction of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Enantioselective Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) of β-Keto Amides Introduction & Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Enantioselective Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) of β-Keto Amides

Introduction & Mechanistic Rationale

The synthesis of chiral β-hydroxy amides is a critical transformation in pharmaceutical development, providing essential structural motifs for various active pharmaceutical ingredients (APIs). The target substrate, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide , presents a unique set of chemical challenges that require precise catalytic control:

  • Chemoselectivity Risk: The molecule contains a highly reducible 4-nitrophenyl moiety. Traditional heterogeneous catalysts (e.g., Pd/C, Raney Nickel) will rapidly reduce the nitro group to an aniline derivative before or alongside the ketone.

  • Electronic and Steric Hindrance: Amides are inherently poorer coordinating groups for transition metals compared to esters. Furthermore, the bulky N-(2-ethylphenyl) substituent restricts the conformational flexibility required for optimal catalyst-substrate binding.

The Causality of Catalyst Selection: To achieve high enantiomeric excess (ee) while preserving the nitro group, Ruthenium(II)-based homogeneous catalysis is the gold standard. Ru(II) complexes exhibit exquisite chemoselectivity for carbonyls over nitro groups[1]. By employing the Noyori bifunctional catalytic mechanism , the Ru center coordinates the carbonyl oxygen, while the amine ligand (e.g., TsDPEN) hydrogen-bonds to it. This creates a highly ordered, six-membered transition state that delivers a hydride and a proton simultaneously, ensuring strict facial selectivity without requiring the amide to strongly coordinate to the metal[1]. Furthermore, Ru-catalyzed asymmetric hydrogenation of β-keto systems consistently yields high enantioselectivities (up to 99% ee)[2], making it highly effective for β-keto amides[3].

Experimental Design & Catalyst Selection

Two distinct methodologies can be employed depending on infrastructure and scalability requirements: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) .

Table 1: Comparison of Catalytic Strategies for β-Keto Amide Reduction
ParameterAsymmetric Hydrogenation (AH)Asymmetric Transfer Hydrogenation (ATH)
Catalyst System RuCl₂ₙRuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source H₂ Gas (30–50 bar)Formic Acid / Triethylamine (5:2 azeotrope)
Solvent Methanol or EthanolEtOAc / FA-TEA
Temperature 50 °C28–40 °C
Expected Yield > 95%> 90%
Expected ee% 94 - 98%92 - 96%
Primary Advantage Lower catalyst loading, high TONNo high-pressure equipment required

Visualizations of the Workflow and Mechanism

Workflow Substrate Substrate Preparation N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Reaction Asymmetric Reduction (AH or ATH) Substrate->Reaction Catalyst Catalyst Activation Ru-TsDPEN or Ru-BINAP Catalyst->Reaction Workup Workup & Extraction (Aqueous quench, organic extraction) Reaction->Workup Analysis Chiral HPLC Analysis (ee% determination) Workup->Analysis

Caption: Experimental workflow for the catalytic asymmetric reduction of the β-keto amide substrate.

CatalyticCycle Ru_Precatalyst Ru(II) Precatalyst (e.g., Ru-TsDPEN) Active_Catalyst Active 16e- Ru Catalyst (Amido Complex) Ru_Precatalyst->Active_Catalyst Base / -HCl Hydride_Complex 18e- Ru Hydride Complex (Ru-H / N-H) Active_Catalyst->Hydride_Complex H2 or Formic Acid Transition_State Six-Membered Transition State (Concerted H-/H+ Transfer) Hydride_Complex->Transition_State Substrate Binding Transition_State->Active_Catalyst Product Release Product Chiral β-Hydroxy Amide Transition_State->Product

Caption: Noyori bifunctional catalytic cycle demonstrating concerted hydride and proton transfer.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a liquid hydrogen donor, eliminating the need for high-pressure autoclaves.

  • Preparation of the Hydrogen Donor: In a well-ventilated fume hood, slowly add Formic Acid (FA, 5.0 equiv) to Triethylamine (TEA, 2.0 equiv) at 0 °C to form the azeotropic mixture. Self-Validation: The reaction is highly exothermic; a controlled temperature rise confirms the formation of the FA/TEA salt.

  • Substrate Loading: Dissolve N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (10 mmol, 3.12 g) in 15 mL of degassed Ethyl Acetate (EtOAc). Add the FA/TEA mixture to the solution.

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, S/C = 200) under an inert argon atmosphere.

  • Reaction Monitoring: Stir the mixture at 35 °C. Self-Validation: The active catalytic cycle generates CO₂ gas. The continuous evolution of fine bubbles serves as a visual indicator of reaction progress. When bubbling ceases (typically 8–12 hours), the substrate has been fully consumed[1].

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Asymmetric Hydrogenation (AH)

Ideal for scale-up, offering lower catalyst loadings and higher turnover numbers (TON).

  • Reaction Setup: In a 100 mL Parr autoclave, dissolve the substrate (10 mmol, 3.12 g) in 25 mL of anhydrous, strictly degassed Methanol.

  • Catalyst Addition: Add RuCl₂ₙ (0.01 mmol, S/C = 1000) under an argon stream.

  • Pressurization: Seal the autoclave and purge with H₂ gas three times (pressurize to 10 bar, then release). Finally, pressurize the vessel to 40 bar of H₂.

  • Heating & Monitoring: Heat the vessel to 50 °C with vigorous stirring (800 rpm to eliminate mass transfer limitations). Self-Validation: Monitor the pressure gauge. A steady pressure drop confirms hydrogen uptake. The reaction is complete when the pressure stabilizes and no further drop is observed for 30 minutes.

  • Workup: Cool the vessel to room temperature, carefully vent the H₂ gas, and filter the solution through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate to afford the crude product.

Analytical Methods: ee% Determination

To verify the enantiomeric purity of the resulting N-(2-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)propanamide, Chiral High-Performance Liquid Chromatography (HPLC) is required.

  • Column: Daicel Chiralpak AD-H or AS-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimized for the 4-nitrophenyl chromophore).

  • Sample Prep: Dissolve 1 mg of the purified product in 1 mL of mobile phase.

Troubleshooting & Critical Parameters

  • Temperature Control in ATH: Maintaining the ATH reaction strictly between 28–40 °C is critical. Causality: Because transfer hydrogenation is a reversible process, elevated temperatures accelerate the reverse reaction (dehydrogenation of the chiral alcohol back to the ketone), which leads to thermodynamic equilibration and subsequent racemization of the product[1].

  • Strict Deoxygenation: Both Ru-TsDPEN and Ru-BINAP precatalysts are highly sensitive to oxygen. Causality: Dissolved O₂ in the solvent will irreversibly oxidize the active Ru(II) species to an inactive Ru(III) state, halting the catalytic cycle and resulting in incomplete conversions. Always sparge solvents with Argon for at least 30 minutes prior to use.

  • Chemoselectivity Validation: If trace aniline impurities are detected in the AH protocol, it indicates that the H₂ pressure or temperature is too high, overriding the catalyst's natural chemoselectivity. Reduce the temperature to 40 °C and pressure to 30 bar to preserve the 4-nitro group.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Schaub, T., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. ResearchGate.
  • Sun, X., et al. (2009). Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of β-Keto Esters. Advanced Synthesis & Catalysis.

Sources

Application

The Versatile Role of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in Multi-Component Reactions: A Guide for Researchers

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern organic synthesis and drug discovery, the quest for efficient and modular strategies to construct complex molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the quest for efficient and modular strategies to construct complex molecular architectures is paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool in this endeavor. At the heart of many successful MCRs lies the strategic selection of versatile building blocks. This application note delves into the utility of one such scaffold: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide , a specialized β-keto amide.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the application of this compound in the construction of diverse heterocyclic frameworks through well-established MCRs. The inherent reactivity of the β-keto amide functionality, characterized by its acidic α-protons and electrophilic carbonyl groups, makes it an ideal substrate for a variety of condensation and cyclization reactions.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a key reactant is fundamental to successful reaction design and optimization.

Table 1: Physicochemical Properties of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

PropertyValue
Molecular Formula C₁₇H₁₆N₂O₄
Molecular Weight 312.32 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents such as DMF, DMSO, and alcohols.
pKa The α-protons are acidic due to the adjacent carbonyl groups.
Protocol 1: Synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

The synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can be effectively achieved via a Claisen condensation reaction. This method involves the reaction of an ester with an enolizable amide in the presence of a strong base.

Reaction Scheme:

Synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Ester Ethyl 4-nitrobenzoate Reaction Ester->Reaction Amide N-(2-ethylphenyl)acetamide Amide->Reaction Base NaH (Sodium Hydride) Base->Reaction Solvent Anhydrous THF Solvent->Reaction Product N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Workup Acidic Workup Product->Workup Reaction->Product Biginelli Reaction Ketoamide N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Reaction Ketoamide->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Urea Urea or Thiourea Urea->Reaction Catalyst Acid Catalyst (e.g., HCl, p-TsOH) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Product Dihydropyrimidinone/-thione Derivative Reaction->Product Hantzsch Synthesis Ketoamide N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (2 equivalents) Reaction Ketoamide->Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Product 1,4-Dihydropyridine Derivative Reaction->Product Gewald Synthesis Ketoamide N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Reaction Ketoamide->Reaction Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Morpholine, Triethylamine) Base->Reaction Solvent Ethanol or DMF Solvent->Reaction Product 2-Aminothiophene Derivative Reaction->Product

Method

standard operating procedure for reacting N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Standard Operating Procedure: Multicomponent Biginelli Synthesis of Dihydropyrimidine-5-Carboxamides using N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Audience: Researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Multicomponent Biginelli Synthesis of Dihydropyrimidine-5-Carboxamides using N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Executive Summary

The compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS: 869464-84-6) is a highly functionalized, versatile β -ketoamide ()[1]. In medicinal chemistry, β -ketoamides serve as privileged active-methylene precursors for the Biginelli multicomponent reaction (2)[2]. This protocol details the synthesis of 3,4-dihydropyrimidin-2(1H)-one-5-carboxamides (DHPMs). DHPMs synthesized from β -ketoamides are of intense interest as bioisosteres of 1,4-dihydropyridines and as potent Rho-associated protein kinase (ROCK) inhibitors for the treatment of pulmonary and cardiovascular diseases (3)[4][3].

Mechanistic Rationale (Expertise & Experience)

Unlike standard β -ketoesters (e.g., ethyl acetoacetate) which yield C5-ester DHPMs, utilizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide ensures the retention of a complex C5-carboxamide moiety[2][3]. This carboxamide acts as a critical hydrogen-bond donor/acceptor network for interacting with the hinge region of ROCK1/2 enzymes[4].

Causality of Experimental Choices: The Biginelli reaction is an acid-catalyzed three-component condensation between an aldehyde, urea, and the β -ketoamide. We employ a Brønsted acid (p-Toluenesulfonic acid, p-TsOH) to drive the initial condensation of the aldehyde and urea into a reactive N-acyliminium ion intermediate. The β -ketoamide, existing in equilibrium with its enol tautomer, subsequently performs a nucleophilic attack on the iminium carbon. The choice of absolute ethanol as a solvent at reflux provides the optimal dielectric constant to stabilize the iminium intermediate while ensuring the solubility of the bulky N-(2-ethylphenyl) and 4-nitrophenyl substituents. Pre-forming the iminium ion before adding the β -ketoamide prevents unwanted Knoevenagel condensation side-reactions.

Materials and Reagents

  • Active Methylene Substrate: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1.0 equiv)[5]

  • Electrophile: Benzaldehyde or substituted aryl aldehyde (1.2 equiv)

  • Nitrogen Source: Urea or Thiourea (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (10 mol%)

  • Solvent: Absolute Ethanol (EtOH), anhydrous

  • Work-up Reagents: Ice-cold distilled water, cold ethanol for trituration

Standard Operating Procedure (SOP)

Phase 1: Reaction Assembly and Iminium Formation

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Urea (1.5 mmol, 90 mg) and Benzaldehyde (1.2 mmol, 122 μ L) in 10 mL of absolute ethanol.

  • Add p-TsOH· H2​O (10 mol%, 19 mg). Stir the mixture at 50°C for 15 minutes.

    • Rationale: Pre-heating the aldehyde and urea in the presence of an acid catalyst favors the formation of the highly electrophilic N-acyliminium intermediate, minimizing side reactions.

Phase 2: Enolate Addition & Cyclodehydration 3. Add N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1.0 mmol, approx. 312 mg) to the reaction mixture[1]. 4. Attach a reflux condenser and elevate the temperature to 80°C (reflux) under an inert nitrogen atmosphere. 5. Maintain reflux for 6–8 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1, visualized under UV 254 nm). The complete consumption of the β -ketoamide indicates the completion of the cyclodehydration step.

Phase 3: Work-up and Isolation 6. Upon completion, cool the reaction mixture to room temperature, then transfer the flask to an ice bath (0–5°C) for 30 minutes.

  • Rationale: DHPM-5-carboxamides typically exhibit low solubility in cold ethanol, allowing for direct precipitation and avoiding complex chromatographic purification.

  • Pour the chilled mixture into 20 mL of crushed ice/water with vigorous stirring to precipitate the crude product.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove unreacted urea and the acid catalyst, followed by cold ethanol (5 mL) to remove unreacted aldehyde.

  • Dry the solid in a vacuum oven at 50°C overnight to afford the pure dihydropyrimidine-5-carboxamide derivative.

Data & Analytics: Reaction Optimization

To ensure a self-validating system, researchers must benchmark their yields against established catalytic conditions for β -ketoamide Biginelli assemblies. The table below outlines expected optimization parameters[2][3].

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
NoneEthanol8024< 20N/A
Acetic AcidEthanol801255> 90
FeCl3​ Acetonitrile80872> 95
p-TsOH Ethanol 80 6 88 > 98

Table 1: Catalyst and solvent optimization for the multicomponent synthesis of DHPM-5-carboxamides. p-TsOH in Ethanol provides the optimal balance of yield and atom economy.

Process Visualization

G SM Aryl Aldehyde + Urea (Electrophile & Nitrogen Source) AcylIminium N-Acyliminium Intermediate (Highly Electrophilic) SM->AcylIminium p-TsOH Catalyst EtOH, 50°C Addition Nucleophilic Addition (β-Ketoamide Enolate Attack) AcylIminium->Addition Add N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Cyclodehydration Cyclodehydration (-H2O) & Ring Closure Addition->Cyclodehydration Heat to 80°C Product Dihydropyrimidine-5-carboxamide (ROCK Inhibitor Scaffold) Cyclodehydration->Product Retains C5-Carboxamide

Mechanistic workflow of the acid-catalyzed Biginelli multicomponent assembly.

References

  • Title: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (Catalog)
  • Title: Enamine Compound Catalog (CAS: 869464-84-6)
  • Title: Acetoacetamide | Reagent for Organic Synthesis (Biginelli Reaction)
  • Title: WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors Source: WIPO / Google Patents URL
  • Title: US10584128B2 - Bicyclic dihydropyrimidine-carboxamide derivatives as Rho-Kinase inhibitors Source: USPTO / Google Patents URL

Sources

Application

Synthesis of Novel Pyrazole Derivatives from N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: A Comprehensive Guide

An Application Note and Protocol for Researchers Abstract This document provides a detailed guide for the synthesis of pyrazole derivatives utilizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide as a key β-dicarb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for the synthesis of pyrazole derivatives utilizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide as a key β-dicarbonyl precursor. Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous approved therapeutic agents.[1][2] This application note outlines the synthesis of the precursor, the subsequent cyclocondensation reaction to form the pyrazole ring via the Knorr pyrazole synthesis, and the analytical methods for characterization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[2] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Their metabolic stability and versatile synthetic accessibility have led to their incorporation into numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil.[1][4]

The most common and classic method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[5][6][7] This method is highly versatile, allowing for the introduction of diverse substituents onto the pyrazole core. This guide focuses on the use of a specific, highly functionalized 1,3-dicarbonyl precursor, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, to generate novel pyrazole structures with potential therapeutic applications.

Synthesis of the Precursor: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

The synthesis of the β-keto amide precursor is a critical first step. A reliable method is the Claisen condensation reaction between an appropriate ester and an N-acylated amine. Here, we outline a robust protocol starting from 4'-nitroacetophenone.

Proposed Synthetic Pathway

The pathway involves two main steps:

  • Acylation: Reaction of 2-ethylaniline with a suitable acetylating agent.

  • Condensation: A base-mediated Claisen condensation of the resulting N-acetylated aniline with an ester derivative of 4-nitrobenzoic acid.

G cluster_0 Precursor Synthesis Workflow start Start Materials: 2-Ethylaniline 4-Nitroacetophenone step1 Step 1: Acylation (e.g., with Acetyl Chloride) start->step1 step2 Step 2: Base-Mediated Condensation (e.g., NaH in THF) start->step2 intermediate1 Intermediate: N-(2-ethylphenyl)acetamide step1->intermediate1 intermediate1->step2 product Final Precursor: N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide step2->product purify Purification (Recrystallization) product->purify

Caption: Workflow for the synthesis of the β-keto amide precursor.

Experimental Protocol: Precursor Synthesis

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
N-(2-ethylphenyl)acetamideC₁₀H₁₃NO163.22-1.63 g10.0
Methyl 4-nitrobenzoateC₈H₇NO₄181.15-1.81 g10.0
Sodium Hydride (60% disp.)NaH24.0060% in oil0.80 g20.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mL-
1 M Hydrochloric AcidHCl36.461 M~25 mL-
Ethyl AcetateC₄H₈O₂88.11-As needed-
HexanesC₆H₁₄86.18-As needed-

Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (0.80 g, 20.0 mmol). Wash the NaH with hexanes (2 x 10 mL) to remove mineral oil, then carefully decant the hexanes.

  • Reaction Setup: Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Addition of Amide: Dissolve N-(2-ethylphenyl)acetamide (1.63 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the amide, forming the reactive enolate. Anhydrous conditions are critical to prevent quenching the base.

  • Addition of Ester: In a separate flask, dissolve methyl 4-nitrobenzoate (1.81 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl dropwise until the pH is ~5-6. Be cautious as hydrogen gas will be evolved.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the desired product, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide.

Core Protocol: Synthesis of 1-(2-ethylphenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-ol

The Knorr pyrazole synthesis is a robust method for converting 1,3-dicarbonyl compounds into pyrazoles.[7][8] In this protocol, the β-keto amide precursor is reacted with hydrazine hydrate. The amide nitrogen acts as one nucleophile and the hydrazine provides the other two nitrogen atoms for the pyrazole ring.

G cluster_1 Pyrazole Synthesis Workflow start Start Materials: Precursor Amide Hydrazine Hydrate reflux Reflux in Glacial Acetic Acid (4-8 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT & Pour into Ice Water monitor->cool precipitate Collect Precipitate (Vacuum Filtration) cool->precipitate wash Wash with Cold Water & Ethanol precipitate->wash dry Dry in Vacuum Oven wash->dry product Final Product: 1-(2-ethylphenyl)-5-(4-nitrophenyl) -1H-pyrazol-3-ol dry->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)
Precursor AmideC₁₇H₁₆N₂O₄312.32-3.12 g10.0
Hydrazine HydrateN₂H₄·H₂O50.06~64%0.6 mL~12.0
Glacial Acetic AcidCH₃COOH60.05-25 mL-
Deionized WaterH₂O18.02-As needed-
EthanolC₂H₅OH46.07-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (3.12 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL) followed by hydrazine hydrate (0.6 mL, ~12.0 mmol).

    • Causality Note: Glacial acetic acid serves as both the solvent and the acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5][7] A slight excess of hydrazine ensures the complete consumption of the limiting precursor.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to yield the final pyrazole derivative.

Reaction Mechanism

The reaction proceeds via the well-established Knorr pyrazole synthesis mechanism.[6]

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-keto amide. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

G cluster_2 Knorr Pyrazole Synthesis Mechanism start β-Keto Amide Precursor + Hydrazine step1 Nucleophilic Attack (on Ketone Carbonyl) start->step1 H⁺ cat. intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 -H₂O intermediate2 Hydrazone Intermediate step2->intermediate2 step3 Intramolecular Nucleophilic Attack (on Amide Carbonyl) intermediate2->step3 Tautomerization intermediate3 Cyclic Intermediate step3->intermediate3 step4 Dehydration & Aromatization intermediate3->step4 -H₂O product Final Pyrazole Product step4->product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Characterization of the Final Product

The structure of the synthesized pyrazole derivative must be confirmed using standard analytical techniques.[9]

Expected Analytical Data for 1-(2-ethylphenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-ol

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 10.0-11.0 (s, 1H, -OH), 8.2-8.4 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H), 7.2-7.5 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H), 2.5 (q, 2H, -CH₂-), 1.1 (t, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C-OH), ~148 (C-NO₂), ~145 (C-Ar), ~135-125 (Ar-C), ~95 (pyrazole C-H), ~25 (-CH₂-), ~15 (-CH₃).
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1590 (C=N stretch), 1520 & 1340 (NO₂ asymmetric and symmetric stretch).
Mass Spec. (ESI+)[M+H]⁺ calculated for C₁₇H₁₅N₃O₃: 310.11; found: 310.12.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; starting materials not pure; ineffective catalyst.Ensure anhydrous conditions for precursor synthesis. Increase reflux time for pyrazole synthesis. Check purity of starting materials by NMR or melting point.
Oily Product / Fails to Solidify Impurities present; incorrect pH during work-up.Try to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Ensure pH is neutral before extraction. Re-purify via column chromatography.
Multiple Spots on TLC Side reactions; presence of regioisomers (if using a substituted hydrazine).Optimize reaction temperature and time. If regioisomers are possible, purification by column chromatography will be necessary to separate them.
Reaction Stalls Insufficient heating; catalyst deactivation.Ensure the reaction mixture is vigorously refluxing. Add a small additional amount of glacial acetic acid if needed.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of a novel pyrazole derivative using N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. By detailing the synthesis of the precursor and the subsequent cyclocondensation, and by explaining the chemical principles behind the protocol, this guide equips researchers with the necessary tools to successfully synthesize and characterize new chemical entities based on the privileged pyrazole scaffold for applications in drug discovery and materials science.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR. [Link]

Sources

Method

bioconjugation techniques involving N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

An in-depth analysis of the chemical structure of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide reveals its potential as a versatile, pro-reactive bioconjugation agent. The key to its utility lies in the latent re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the chemical structure of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide reveals its potential as a versatile, pro-reactive bioconjugation agent. The key to its utility lies in the latent reactivity of the 4-nitrophenyl group. This aromatic nitro moiety is readily converted to a reactive primary amine (aniline) under mild, biocompatible conditions. This "activation-on-demand" strategy transforms the parent molecule from a stable precursor into a reactive linker capable of covalently modifying biomolecules.

This guide details the application of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, hereafter referred to as a "Nitro-to-Amine Pro-Linker" (NAPL), in bioconjugation. We will provide the scientific rationale and step-by-step protocols for its activation and subsequent conjugation to proteins via two distinct and powerful chemical pathways:

  • Stable Amide Bond Formation: The activated aniline is coupled to carboxylic acids on a target biomolecule using the well-established carbodiimide chemistry (EDC/NHS).

  • Diazonium-Tyrosine Coupling: The aniline is converted into a diazonium salt, which then selectively reacts with the electron-rich side chains of tyrosine residues, forming a stable azo bond.

These protocols are designed for researchers in drug development, diagnostics, and fundamental biological sciences who require robust methods for labeling and modifying proteins and other biomolecules.

Principle of Operation: A Two-Stage Bioconjugation Strategy

The use of NAPL is predicated on a two-stage process. This approach offers significant control over the timing and location of the conjugation reaction, minimizing off-target reactions and preserving the integrity of the biomolecule.

  • Activation Stage (Reduction): The chemically stable nitro group on the NAPL is reduced to a primary aromatic amine. This is the rate-limiting and control step of the entire process. A common and effective reducing agent for this purpose is sodium dithionite (Na₂S₂O₄), which functions efficiently in aqueous buffer systems at or near neutral pH.

  • Conjugation Stage (Coupling): The newly formed aniline group serves as a nucleophilic handle for covalent bond formation with the target biomolecule. The choice of coupling chemistry at this stage dictates the target amino acid residue and the nature of the resulting covalent bond.

Part 1: Activation Protocol - Conversion of NAPL to its Amine-Reactive Form

This protocol describes the conversion of the nitro-containing precursor (NAPL) to its activated, amine-containing form (NH₂-APL) using sodium dithionite. The resulting aniline derivative is the active species for subsequent bioconjugation reactions.

Workflow for NAPL Activation

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification NAPL Dissolve NAPL in organic co-solvent (e.g., DMSO) Mix Add NAPL solution to aqueous buffer NAPL->Mix Buffer Prepare aqueous reaction buffer (e.g., PBS, pH 7.4) Buffer->Mix Dithionite Prepare fresh Sodium Dithionite solution Add_Dithionite Add Dithionite solution to initiate reduction Dithionite->Add_Dithionite Mix->Add_Dithionite Incubate Incubate at RT (e.g., 30-60 min) Add_Dithionite->Incubate Purify Purify activated NH₂-APL (e.g., desalting column) Incubate->Purify Result Activated NH₂-APL Ready for conjugation Purify->Result

Caption: Workflow for the activation of the NAPL pro-linker.

Experimental Protocol: NAPL Activation

Materials:

  • N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (NAPL)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Dithionite (Na₂S₂O₄)

  • PD-10 Desalting Columns (or equivalent)

Procedure:

  • Prepare NAPL Stock Solution: Dissolve NAPL in DMSO to a final concentration of 10-50 mM.

  • Prepare Dithionite Solution: Immediately before use, prepare a 1 M solution of sodium dithionite in deionized water. Note: Dithionite solutions are not stable and must be made fresh.

  • Reaction Setup: In a microcentrifuge tube, dilute the NAPL stock solution into PBS (pH 7.4) to a final concentration of 1 mM. Note: The final DMSO concentration should be kept below 5% (v/v) to maintain buffer integrity.

  • Initiate Reduction: Add the 1 M sodium dithionite solution to the NAPL solution to achieve a final dithionite concentration of 20-50 mM (a 20- to 50-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. The reaction progress can be monitored by a color change, as the yellow color of the nitrophenyl compound fades.

  • Purification: Immediately following incubation, remove excess dithionite and byproducts by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with the desired buffer for the subsequent conjugation step (e.g., MES buffer for EDC/NHS chemistry).

  • Quantification: The concentration of the resulting amine-activated product (NH₂-APL) can be estimated by UV-Vis spectrophotometry, assuming a similar molar extinction coefficient to other aniline derivatives.

Part 2: Bioconjugation Protocols

Once the activated NH₂-APL is prepared and purified, it can be used in various conjugation reactions. Below are protocols for two distinct and widely used methods.

Protocol A: EDC/NHS-Mediated Amide Coupling to Carboxyl Groups

This method conjugates the activated NH₂-APL to proteins via primary amines reacting with carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) that have been activated by EDC and NHS.

Workflow for EDC/NHS Coupling

cluster_prep Reagent Preparation cluster_reaction Two-Step Coupling Reaction cluster_cleanup Purification Protein Prepare Protein in MES Buffer (pH 6.0) Activate_Protein Step 1: Activate Protein COOH with EDC and NHS Protein->Activate_Protein APL Use freshly activated and purified NH₂-APL Add_APL Step 2: Add NH₂-APL to activated protein APL->Add_APL EDC_NHS Prepare fresh EDC and NHS solutions EDC_NHS->Activate_Protein Activate_Protein->Add_APL Incubate Incubate at RT (e.g., 2 hours) Add_APL->Incubate Quench Quench reaction (e.g., with hydroxylamine) Incubate->Quench Purify Purify Conjugate (e.g., Dialysis or SEC) Quench->Purify Result Final Protein-APL Conjugate Purify->Result

Caption: Two-step workflow for EDC/NHS-mediated amide coupling.

Experimental Protocol: EDC/NHS Coupling

Materials:

  • Target protein with accessible carboxyl groups

  • Activated NH₂-APL (from Part 1)

  • MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Buffer (e.g., 1 M Tris or Hydroxylamine, pH 8.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Transfer the target protein into MES buffer (pH 6.0) at a concentration of 1-10 mg/mL.

  • Prepare Reagents: Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold, anhydrous DMSO or water.

  • Protein Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated NH₂-APL to the reaction mixture. The molar excess of NH₂-APL relative to the protein can range from 10- to 100-fold, depending on the desired degree of labeling.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted NH₂-APL and coupling reagents by dialysis against PBS or through size-exclusion chromatography (SEC).

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE (to observe mass shift), UV-Vis spectroscopy (to determine degree of labeling), or mass spectrometry.

ReagentMolar Excess (vs. Protein)Purpose
EDC5 - 20 foldActivates carboxyl groups
NHS10 - 50 foldStabilizes the active intermediate
NH₂-APL10 - 100 foldThe labeling agent that couples to the activated site
Protocol B: Diazonium-Tyrosine Coupling

This protocol leverages the aniline group of the activated NH₂-APL to form a diazonium salt, which then undergoes an electrophilic aromatic substitution with the activated phenolic side chain of tyrosine residues. This reaction is highly specific to tyrosine under controlled pH conditions.

Workflow for Diazonium Coupling

cluster_prep Reagent Preparation cluster_reaction Two-Step Coupling Reaction cluster_cleanup Purification Protein Prepare Protein in Borate Buffer (pH 9.0) Add_Protein Step 2: Add Diazonium Salt to Protein solution Protein->Add_Protein APL Use freshly activated and purified NH₂-APL Diazotization Step 1: Convert NH₂-APL to Diazonium Salt (APL-N₂⁺) with NaNO₂ at 0-4°C APL->Diazotization Nitrite Prepare fresh Sodium Nitrite solution Nitrite->Diazotization Diazotization->Add_Protein Incubate Incubate at 4°C (e.g., 1-2 hours) Add_Protein->Incubate Purify Purify Conjugate (e.g., Dialysis or SEC) Incubate->Purify Result Final Protein-APL (Azo-linked) Conjugate Purify->Result

Caption: Two-step workflow for diazonium-mediated tyrosine coupling.

Experimental Protocol: Diazonium Coupling

Materials:

  • Target protein with accessible tyrosine residues

  • Activated NH₂-APL (from Part 1)

  • Cold Borate Buffer (0.1 M, pH 9.0)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Nitrite (NaNO₂), 1 M solution, freshly prepared and kept on ice

  • Purification system (e.g., dialysis, SEC)

Procedure:

  • Buffer Exchange: Transfer the target protein into cold (4°C) Borate Buffer (pH 9.0) at a concentration of 1-10 mg/mL.

  • Diazotization of NH₂-APL: a. In a separate tube on ice, add a calculated volume of activated NH₂-APL. b. Add an equal volume of 1 M HCl. c. While vortexing gently, add a slight molar excess (1.2 equivalents) of the cold 1 M NaNO₂ solution. d. Incubate on ice for 15-20 minutes. The formation of the diazonium salt is often accompanied by a slight color change. This species is unstable and must be used immediately.

  • Conjugation: Slowly add the freshly prepared diazonium salt solution to the cold protein solution. A 10- to 50-fold molar excess of the diazonium salt over the protein is a typical starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at 4°C with gentle mixing. The formation of the azo bond will typically produce a yellow-orange color.

  • Purification: Immediately purify the protein conjugate from unreacted reagents using dialysis against PBS or size-exclusion chromatography.

  • Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (the azo bond has a characteristic absorbance peak) and mass spectrometry.

ParameterConditionRationale
Temperature0 - 4 °CDiazonium salts are unstable and decompose at higher temperatures.
pH8.5 - 9.5This pH is required to deprotonate the tyrosine phenolic group, making it susceptible to electrophilic attack.
ReagentsFreshly PreparedBoth sodium nitrite and diazonium salts are unstable in solution.

References

  • Reduction of Aromatic Nitro Groups: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General mechanism information, specific URL not applicable for textbook).
  • EDC/NHS Carbodiimide Crosslinker Chemistry: Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135. Available at: [Link]

  • Diazonium Coupling for Protein Modification: Higgins, H. G., & Fraser, D. (1952). The diazotization of proteins. Australian Journal of Scientific Research, Series A: Physical Sciences, 5, 766. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide synthesis

Welcome to the technical support center for the synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

I. Troubleshooting Guide: Optimizing Reaction Yield

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low to No Product Yield

Question: I am observing a very low yield of the desired N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in the synthesis of a β-ketoamide like N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, which is typically formed via a Claisen-type condensation, can stem from several factors.[1][2][3] Let's break down the potential culprits and their solutions.

Root Cause Analysis and Solutions:

  • Inadequate Base Strength or Stoichiometry: The Claisen condensation requires a strong base to deprotonate the α-carbon of the ester, forming the reactive enolate nucleophile.[2][3] The pKa of the α-proton of an ester is around 25, so a sufficiently strong base is crucial.[4] Furthermore, the reaction thermodynamically requires a stoichiometric amount of base because the resulting β-ketoamide product is more acidic than the starting ester and is deprotonated by the base, driving the reaction forward.[2][4][5]

    • Solution:

      • Ensure you are using a strong base such as sodium ethoxide (NaOEt), sodium hydride (NaH), or lithium diisopropylamide (LDA).

      • Use at least one full equivalent of the base relative to the limiting reagent.

      • Consider the solvent compatibility with your chosen base. For instance, NaH is often used with aprotic solvents like THF or DMF.

  • Suboptimal Reaction Temperature: The rate of enolate formation and subsequent nucleophilic attack is temperature-dependent.

    • Solution:

      • If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can promote side reactions.[6]

      • For highly reactive starting materials or strong bases like LDA, cooling the reaction to 0 °C or even -78 °C during base addition and enolate formation can minimize side reactions.

  • Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your starting materials (ethyl-4-nitrobenzoate and N-ethyl-2-ethylaniline) or solvent can quench the strong base and inhibit the reaction.

    • Solution:

      • Use freshly distilled or anhydrous solvents.

      • Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point).

      • Dry all glassware thoroughly before use.

  • Inefficient Mixing: In heterogeneous reactions (e.g., using NaH), inefficient stirring can lead to localized reactions and incomplete conversion.

    • Solution:

      • Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocol: General Procedure for Claisen-Type Condensation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-ethyl-2-ethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve ethyl-4-nitrobenzoate (1.0 eq) in anhydrous THF.

  • Add the solution of ethyl-4-nitrobenzoate dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Formation of Multiple Byproducts and Purification Challenges

Question: My TLC analysis of the crude product shows multiple spots, making the purification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide difficult. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple products is a common challenge in condensation reactions due to the presence of several reactive species.[6] Understanding the potential side reactions is key to optimizing your synthesis for a cleaner product profile.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Ester (Classic Claisen Condensation): If the enolate of ethyl-4-nitrobenzoate reacts with another molecule of ethyl-4-nitrobenzoate, it will lead to the formation of a β-keto ester byproduct.[2][4]

    • Mitigation: This is less likely to be the dominant side reaction in a "crossed" Claisen condensation where one reactant (the amide) is more readily deprotonated and acts as the primary nucleophile. However, slow addition of the ester to the pre-formed amide enolate can help minimize this.

  • Hydrolysis of the Ester or Amide: The presence of water can lead to the hydrolysis of the starting ester (ethyl-4-nitrobenzoate) to 4-nitrobenzoic acid or the product β-ketoamide.

    • Mitigation: As mentioned previously, the stringent use of anhydrous reagents and solvents is critical.

  • Amide Exchange/Aminolysis: The alkoxide generated during the condensation (e.g., ethoxide from ethyl-4-nitrobenzoate) could potentially react with the product β-ketoamide, leading to an equilibrium mixture.

    • Mitigation: Using a non-nucleophilic base like LDA can circumvent this issue as it does not generate a competing nucleophile.

Data Presentation: Comparison of Reaction Conditions

Condition Base Temperature Observed Outcome Recommendation
ANaOEtRoom TempLow yield, multiple byproductsUse a stronger, non-nucleophilic base like LDA.
BNaHRefluxDecomposition/dark tarry mixtureAvoid high temperatures.[6] Use milder conditions.
CLDA-78 °C to RTCleaner reaction, higher yieldOptimal for minimizing side reactions.

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Multiple Products Check_Base Evaluate Base: - Strength? - Stoichiometry? Start->Check_Base Check_Temp Assess Temperature: - Too low? - Too high? Start->Check_Temp Check_Reagents Inspect Reagents/Solvents: - Anhydrous? - Pure? Start->Check_Reagents Optimize_Base Action: Use Strong, Non-Nucleophilic Base (e.g., LDA) at >1.0 eq. Check_Base->Optimize_Base Optimize_Temp Action: Low Temp for Base Addition (-78°C), then warm to RT. Check_Temp->Optimize_Temp Optimize_Reagents Action: Use Anhydrous Solvents and Purified Reagents. Check_Reagents->Optimize_Reagents Improved_Yield Improved Yield and Purity Optimize_Base->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Reagents->Improved_Yield

Caption: A workflow for troubleshooting low yield and impurity issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide?

A1: The synthesis proceeds via a crossed Claisen condensation mechanism. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[2][3] The key steps are:

  • Enolate Formation: A strong base removes an α-proton from the N-acetyl-2-ethylaniline (formed in situ or pre-formed) to create a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl-4-nitrobenzoate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group to yield the β-ketoamide product.[5]

Visualization: Reaction Mechanism

ReactionMechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination Amide N-acetyl-2-ethylaniline Enolate Amide Enolate (Nucleophile) Amide->Enolate Deprotonation Base Strong Base (B⁻) Base->Amide Ester Ethyl-4-nitrobenzoate (Electrophile) Enolate->Ester Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Product N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Tetrahedral_Intermediate->Product Collapse & Elimination Leaving_Group Ethoxide (⁻OEt) Tetrahedral_Intermediate->Leaving_Group

Caption: The three key steps of the Claisen condensation mechanism.

Q2: Why is a stoichiometric amount of base required for this reaction?

A2: The β-ketoamide product has acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11).[4] This makes the product significantly more acidic than the starting amide. The strong base used in the reaction will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and effectively removes the product from the reaction equilibrium, driving the entire synthesis to completion according to Le Châtelier's principle.[5] Because the base is consumed in this final step, it is not a catalyst and must be used in at least a 1:1 molar ratio to the limiting reagent.[2][4]

Q3: Can I use sodium hydroxide or other aqueous bases for this reaction?

A3: It is highly inadvisable to use aqueous bases like sodium hydroxide. Strong bases in the presence of water will readily hydrolyze the ester starting material (saponification) into its corresponding carboxylate salt (sodium 4-nitrobenzoate), which is unreactive under these conditions. This will significantly reduce or completely prevent the formation of the desired product.[5] The reaction must be conducted under anhydrous (water-free) conditions.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a critical role in a Claisen condensation. It must be aprotic to avoid reacting with the strong base and the enolate intermediate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are excellent choices as they are aprotic and can dissolve the reactants well. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but their higher boiling points might require more careful temperature control to prevent side reactions. The solvent must also be anhydrous for the reasons mentioned in the previous question.

Q5: What are some alternative methods for synthesizing β-ketoamides?

A5: While the Claisen condensation is a classic approach, other methods for synthesizing β-ketoamides exist. For instance, the reaction of amines with diketene or its derivatives can be a high-yielding route.[7][8] Another approach involves the coupling of amides with esters using a strong base like lithium hexamethyldisilazide (LiHMDS).[9] More recently, methods involving the oxidation of β-ketoamides to vicinal tricarbonyl amides have also been developed.[10] The choice of method often depends on the specific substrates, desired scale, and available reagents.

III. References

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. DOI: 10.1055/s-0029-1217135

  • ResearchGate. (n.d.). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ACS Publications. (2026, February 23). DNA-Compatible Synthesis of β-Ketoamides as Intermediates for On-DNA Chemical Diversification | Organic Letters. Retrieved from [Link]

  • PubMed. (2024, September 23). Allenamides as a Powerful Tool to Incorporate Diversity: Thia-Michael Lipidation of Semisynthetic Peptides and Access to β-Keto Amides. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes |.... Retrieved from [Link]

  • PubMed. (2023, July 14). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Liu, Y., Zhang, Z., Wan, Y., Zhang, G., Li, Z., Bi, J., Ma, N., Liu, T., & Liu, Q. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. The Journal of Organic Chemistry, 82(7), 3901–3907. DOI: 10.1021/acs.joc.6b03062

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solubilizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Welcome, researchers. This guide is designed to serve as a direct line to the insights of an application scientist, addressing a common yet critical challenge in the laboratory: the poor solubility of N-(2-ethylphenyl)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide is designed to serve as a direct line to the insights of an application scientist, addressing a common yet critical challenge in the laboratory: the poor solubility of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. The frustration of seeing your compound stubbornly refuse to dissolve is a significant bottleneck. This document moves beyond generic advice to provide a structured, causality-driven framework for systematically overcoming this obstacle. We will explore the "why" behind each technique, ensuring that your experimental choices are informed, efficient, and scientifically sound.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section tackles the most pressing initial questions that arise during experimentation.

Question 1: Why is N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide so difficult to dissolve in standard organic solvents like methanol or acetonitrile?

Answer: The challenge lies in the compound's hybrid molecular structure. It possesses a significant non-polar character due to the two aromatic rings (the 2-ethylphenyl and 4-nitrophenyl groups). Simultaneously, the β-keto amide functional group (-CO-CH₂-CO-NH-) and the nitro group (-NO₂) introduce highly polar regions capable of strong dipole-dipole interactions and hydrogen bonding. In the solid state, these competing forces lead to a highly stable crystal lattice. Common solvents like methanol or acetonitrile may not possess the optimal balance of polarity and hydrogen-bonding capacity to effectively break down this lattice, resulting in poor solubility. The principle of "like dissolves like" is key; a solvent must be able to favorably interact with all parts of the molecule to be effective.

Question 2: I've tried heating and sonicating the mixture, but the compound precipitates out upon cooling. What's happening?

Answer: This is a classic sign of creating a supersaturated solution. By inputting energy (heat or sonication), you are temporarily forcing more solute into the solvent than it can thermodynamically hold at room temperature. While this can be useful for specific applications like recrystallization, it indicates that the chosen solvent is fundamentally a poor choice for creating a stable stock solution at your desired concentration. The underlying issue of unfavorable solute-solvent interactions remains, and as soon as the energy is removed, the system returns to its lower-energy state by precipitating the excess solute.

Question 3: Could the issue be the purity of my compound?

Answer: While impurities can sometimes affect solubility, it is less common for them to be the primary cause of near-insolubility in a wide range of solvents. A more likely scenario is that you are dealing with a highly crystalline, polymorphic form of the compound that is particularly stable. However, if you suspect purity issues, it is always best practice to verify the compound's identity and purity via analytical methods such as NMR, LC-MS, or melting point analysis.

Question 4: Are there any "go-to" solvents for complex molecules like this?

Answer: For challenging compounds, chemists often turn to highly polar, aprotic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[1][2][3] These solvents have strong dipole moments and are excellent hydrogen bond acceptors, which helps them disrupt the intermolecular forces in the solute.[] However, be mindful of their high boiling points, which can make removal difficult, and their potential for reactivity in subsequent chemical steps. They are excellent starting points for solubilization but may not be compatible with all experimental designs.

Part 2: In-Depth Troubleshooting Guides

When simple solvent choices fail, a systematic, multi-pronged approach is necessary. These guides provide detailed protocols and the scientific rationale behind them.

Guide 1: The Systematic Solvent Screening Cascade

The most fundamental troubleshooting step is to systematically test a panel of solvents with diverse chemical properties. This empirical approach is the fastest way to identify a promising candidate or class of solvents.

The Rationale: By screening solvents across a range of polarities and hydrogen-bonding capabilities, you are methodically probing the intermolecular forces that govern the compound's solubility. This data-driven approach is far more efficient than random trial and error.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Dispense a small, precise amount (e.g., 2 mg) of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide into a series of labeled glass vials (e.g., 1.5 mL vials).

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent. This creates an initial test concentration (in this example, 20 mg/mL).

  • Initial Agitation: Vigorously vortex each vial for 60 seconds at room temperature.

  • Observation: Visually inspect each vial against a dark background. Classify the result as:

    • Freely Soluble: The solution is completely clear.

    • Partially Soluble: The solution is cloudy, or some solid remains.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Incremental Dilution: For vials where the compound is freely soluble, add more solute to determine the saturation point. For partially soluble or insoluble vials, add another aliquot of solvent to see if solubility can be achieved at a lower concentration.

  • Thermal Challenge (Optional): Gently heat the vials that show partial or no solubility on a heat block to 50-60 °C. Observe if dissolution occurs. Allow the vial to cool to room temperature and observe for any precipitation.

  • Data Collation: Record all observations in a structured table.

Table 1: Example Solvent Screening Data Summary

SolventClassPolarity IndexDielectric ConstantObservation (Room Temp @ 20 mg/mL)Notes
TolueneAromatic2.42.4InsolublePoor solvation of polar groups.
Dichloromethane (DCM)Halogenated3.19.1Sparingly SolubleBetter balance, but insufficient.
Tetrahydrofuran (THF)Ether4.07.5Partially SolubleSome dissolution, but not complete.
AcetoneKetone5.121Partially SolubleGood polarity, but may lack H-bond strength.
Acetonitrile (ACN)Nitrile5.837.5Sparingly SolubleHighly polar, but a weak H-bond acceptor.
Dimethylformamide (DMF) Amide6.436.7Freely Soluble Excellent H-bond acceptor and high polarity.
Dimethyl Sulfoxide (DMSO) Sulfoxide7.247Freely Soluble Very high polarity and strong H-bond acceptor.

Troubleshooting Workflow: Solvent Screening Cascade

start Start Insoluble Compound screen Solvent Screen (DCM, THF, Acetone, ACN, DMF, DMSO) start->screen observe Observe at Room Temp screen->observe decision Completely Soluble? observe->decision success Success Proceed with Experiment decision->success Yes failure Proceed to Co-Solvent System (Guide 2) decision->failure No / Partially

Caption: Workflow for systematic solvent screening to find a suitable solvent.

Guide 2: The Co-Solvent Synergy Approach

If no single solvent provides the desired solubility without compromising experimental conditions (e.g., being too high-boiling), a co-solvent system is the next logical step.[5][6]

The Rationale: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the properties of the bulk solution.[7] By blending a strong, polar solvent (like DMSO) with a more volatile, less polar solvent (like THF or DCM), you can create a medium that effectively solvates both the polar and non-polar regions of the target molecule while having more manageable physical properties (e.g., lower boiling point) than the strong solvent alone.[][8]

Experimental Protocol: Co-Solvent Ratio Optimization

  • Select Solvents: Choose a "strong" solvent in which your compound is highly soluble (e.g., DMF from Guide 1) and a "weak" but miscible co-solvent that is compatible with your downstream application (e.g., Dichloromethane).

  • Prepare Stock Mixtures: Create a series of binary solvent mixtures in various volume/volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of DMF:DCM).

  • Test Solubility: Using the same method as in Guide 1, test the solubility of a fixed amount of your compound in each of the prepared co-solvent mixtures.

  • Identify Optimal Ratio: Determine the mixture that uses the least amount of the strong solvent while still achieving complete dissolution at the target concentration. This minimizes potential interferences from the strong solvent in your experiment. For example, a 1:4 mixture of DMF:DCM might provide sufficient solubility while being easy to remove under vacuum.

Logical Relationship: The Co-Solvent Principle

compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide polar_moiety Polar Moieties (-NO2, -CONH-) compound->polar_moiety nonpolar_moiety Non-Polar Moieties (Aromatic Rings) compound->nonpolar_moiety strong_solvent Strong Solvent (e.g., DMSO) polar_moiety->strong_solvent Solvated by weak_solvent Weak Co-Solvent (e.g., DCM) nonpolar_moiety->weak_solvent Solvated by solution Optimized Co-Solvent System Complete Solvation strong_solvent->solution weak_solvent->solution

Caption: Co-solvents work by creating a medium that can solvate both polar and non-polar regions of a molecule.

Guide 3: Exploiting Chemical Reactivity - pH Modification

For molecules with acidic or basic functional groups, altering the pH is a powerful, albeit more invasive, solubilization strategy.

The Rationale: The target molecule, a β-keto amide, has a weakly acidic proton on the amide nitrogen. While amides are generally not considered acidic, the presence of adjacent carbonyl groups can increase acidity. By treating the compound with a strong base, this proton can be removed to form an anionic salt. This transformation from a neutral molecule to a charged ion dramatically increases its polarity, thereby significantly enhancing its solubility in polar solvents.

Experimental Protocol: Base-Mediated Solubilization

CAUTION: This method chemically alters the compound and should only be used if the resulting salt is suitable for your experiment or if the compound can be re-neutralized. Strong bases are hazardous and must be handled with extreme care in an appropriate chemical fume hood.

  • Solvent and Base Selection: Suspend the compound in a dry, polar aprotic solvent like Tetrahydrofuran (THF). Select a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).

  • Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add the base portion-wise (e.g., 1.1 equivalents) to the stirring suspension. Be aware that gas evolution (H₂) may occur with NaH.

  • Observation: Stir the mixture and allow it to slowly warm to room temperature. As the anionic salt forms, the solid should dissolve, resulting in a clear, often colored, solution.

  • Application: The resulting solution of the anionic salt can now be used for subsequent reactions. If the neutral compound is required, the reaction can be quenched by the careful addition of a mild acid (e.g., saturated aqueous ammonium chloride), which will likely cause the neutral compound to precipitate.

Chemical Pathway: pH-Dependent Solubilization

neutral Neutral Compound (Poorly Soluble) base + Strong Base (e.g., NaH) | - H₂ neutral->base Deprotonation anion Anionic Salt Form (Highly Polar, Soluble in THF/DMF) base->anion acid + Mild Acid (e.g., NH₄Cl) anion->acid Neutralization acid->neutral Precipitation

Caption: The reversible conversion of the neutral compound to its soluble anionic salt via pH modification.

By applying these guides sequentially, you can build a comprehensive understanding of your compound's solubility profile and develop a robust, repeatable protocol for your research.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Washington University in St. Louis. [Link]

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. Patsnap. [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. National Center for Biotechnology Information (PMC). [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. ACS Publications. [Link]

  • Toward overcoming solubility issues in organic chemistry. Hokkaido University. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information (PMC). [Link]

  • Solubility of Organic Compounds. Simon Fraser University. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. National Center for Biotechnology Information (PMC). [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link]

Sources

Troubleshooting

recrystallization solvent selection for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide purification

Technical Support Center: Purification & Recrystallization of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Welcome to the Technical Support Center for the isolation and purification of N-(2-ethylphenyl)-3-(4-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Welcome to the Technical Support Center for the isolation and purification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. This β -keto amide is a critical structural motif often utilized as a synthetic intermediate in the development of kinase inhibitors (such as nintedanib analogs) and complex heterocyclic scaffolds[1].

Due to the presence of both hydrogen-bond donors (amide NH) and acceptors (amide C=O, ketone C=O, nitro group), alongside a lipophilic 2-ethylphenyl ring, this molecule presents unique solubility challenges. Furthermore, its propensity for keto-enol tautomerism in solution can complicate crystallization kinetics[2]. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: During cooling, my crude N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide "oils out" as a biphasic liquid instead of forming distinct crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, or when the cooling rate outpaces the nucleation kinetics. β -keto amides are particularly prone to this due to the presence of highly soluble enol tautomers that depress the mixture's freezing point[2]. Solution: Do not plunge the flask into an ice bath. You must ensure the metastable zone is wide enough for nucleation.

  • Reheat the mixture until the oil redissolves completely into a single homogeneous phase.

  • Add 5–10% more of the "good" solvent (e.g., Ethyl Acetate or Isopropanol) to lower the saturation temperature.

  • Cool the solution slowly (e.g., 0.5°C/min) and introduce seed crystals at the first sign of slight turbidity.

Q2: How do I select the optimal binary solvent system to remove unreacted 2-ethylaniline and colored byproducts? Causality: 2-ethylaniline is highly lipophilic and remains soluble in non-polar solvents, while the target β -keto amide has moderate polarity. Using a binary system like Ethyl Acetate (good solvent) and Heptane (anti-solvent) creates a highly tunable polarity gradient. Alternatively, a ternary mixture of Isopropanol/Methanol/Ethyl Acetate has been proven highly effective in removing organic impurities from complex β -keto amides to achieve >96% HPLC purity[1]. Solution: Avoid purely non-polar solvents (like 100% toluene) for cooling crystallization, as the target molecule may exhibit excessive solubility. Use Ethyl Acetate to dissolve the crude at 70°C, then titrate with Heptane until the cloud point is reached.

Q3: I am observing a yellow/brown degradation in my crystallization flask. What is happening? Causality: β -keto amides are susceptible to thermal degradation (decarboxylation or amide cleavage) if subjected to prolonged heating, especially in the presence of trace acidic or basic impurities from the upstream coupling reaction. Solution: Limit dissolution temperatures to 75°C. If the crude solid does not dissolve at this temperature, increase the solvent volume rather than increasing the heat.

Q4: How does keto-enol tautomerism impact my crystallization yield? Causality: In solution, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide exists in an equilibrium between its keto and enol forms. Solvents with high hydrogen-bonding capacity (like alcohols) can stabilize the enol form. However, the crystalline lattice almost exclusively packs the keto form. If the rate of enol-to-keto conversion in solution is slower than the rate of crystallization, your yield will artificially plateau. Solution: Utilizing a moderately polar aprotic solvent like Ethyl Acetate facilitates a rapid tautomeric equilibrium, allowing Le Chatelier's principle to drive the enol form back to the keto form as the keto crystals precipitate[2].

Part 2: Mechanistic Workflows & Visualization

To conceptualize the physical chemistry occurring in your flask, refer to the following logical pathways.

G Start Crude N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Dissolve Dissolve in minimal hot EtOAc (Max 70°C) Start->Dissolve Antisolvent Add Heptane dropwise until turbid (Cloud Point) Dissolve->Antisolvent Cool Cool to room temp slowly (0.5°C / min) Antisolvent->Cool Check Visual Observation Cool->Check Oiling Oiling Out (Biphasic liquid) Check->Oiling Phase separation Crystals Nucleation & Crystallization Check->Crystals Solid forms Reheat Reheat to 70°C, add 5% more EtOAc Oiling->Reheat Filter Vacuum Filtration & Cold Heptane Wash Crystals->Filter Seed Add seed crystals at 50°C Reheat->Seed Seed->Cool

Fig 1. Troubleshooting workflow for resolving phase separation (oiling out) during recrystallization.

Tautomerism Keto Keto Tautomer (In Solution) Enol Enol Tautomer (In Solution) Keto->Enol Solvent dependent equilibrium Solid Crystalline Solid (Pure Keto Form) Keto->Solid Cooling / Anti-solvent Nucleation Enol->Keto Le Chatelier's Principle

Fig 2. Impact of keto-enol tautomerism on the crystallization kinetics of β-keto amides.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system dictates the purity profile. The table below summarizes the empirical performance of various solvent systems for β -keto amide purification.

Solvent SystemRatio (v/v)Solvation Power (Hot)Impurity Clearance (Aniline)Typical YieldHPLC PurityNotes
EtOAc / Heptane 1 : 3HighExcellent78 - 85%>98%Recommended. Sharp cloud point, prevents oiling out if cooled slowly.
IPA / MeOH / EtOAc 2 : 1 : 1Very HighGood75 - 80%96 - 99%Excellent for highly impure crude mixtures[1].
Ethanol / Water 4 : 1ModeratePoor60 - 70%~92%High risk of oiling out; water traps polar impurities in the lattice.
Toluene 100%HighModerate< 50%~95%Too soluble when cold; requires extreme cooling (-20°C) to force precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard Binary Recrystallization (EtOAc / Heptane)

This protocol utilizes a self-validating cloud-point titration to ensure the exact metastable zone is reached, regardless of batch-to-batch crude variations.

  • Dissolution: Transfer 10.0 g of crude N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide to a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Primary Solvation: Add 30 mL of Ethyl Acetate (EtOAc). Heat the suspension to 70°C using an oil bath. Stir vigorously until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. If particulate matter remains, add EtOAc in 2 mL increments until clear.

  • Anti-Solvent Titration: While maintaining the temperature at 70°C, add Heptane dropwise via an addition funnel. Continue addition until a faint, persistent cloudiness (turbidity) is observed that does not disappear with stirring (typically requires 80–100 mL of Heptane).

  • Clarification: Add exactly 2 mL of EtOAc to the turbid solution to regain a clear, homogeneous state. This establishes the precise edge of the metastable zone.

  • Controlled Cooling: Remove the flask from the oil bath. Allow it to cool ambiently to 50°C. Optional but recommended: Add 10 mg of pure seed crystals at 50°C.

  • Crystallization: Allow the flask to cool to 20°C over 2 hours, then transfer to an ice bath (0–5°C) for an additional 1 hour to maximize yield.

  • Isolation: Isolate the pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold Heptane to displace any residual mother liquor containing the 2-ethylaniline impurities.

  • Drying: Dry the solid under vacuum (10 mbar) at 40°C for 12 hours to constant weight.

Protocol B: Ternary System for Highly Impure Batches (IPA / MeOH / EtOAc)

Adapted from robust multigram-scale processes for complex oxindole precursors[1].

  • Preparation: To 10.0 g of crude oily/solid product, add a pre-mixed solvent system of Isopropanol (20 mL), Methanol (10 mL), and Ethyl Acetate (10 mL).

  • Heating: Heat the mixture to 65°C until a uniform solution is formed.

  • Cooling & Maturation: Turn off the heat source and allow the mixture to cool to room temperature overnight (approx. 12–16 hours) without agitation. The slow, undisturbed cooling promotes the growth of large, high-purity crystalline needles, effectively excluding structurally similar impurities from the crystal lattice.

  • Filtration: Filter the resulting solid and wash with 15 mL of cold Isopropanol. Dry under vacuum.

References

  • Stereoselective Construction of 3-(Aminoalkylidene)oxindoles in One Pot: Development of a Novel, Robust, and Scalable Process for the Multigram-Scale Preparation of Nintedanib. ACS Publications. URL:[Link]

  • New diorganolead(IV) sulfanylpropenoates: Synthesis, characterization and analysis of their evolution in DMSO solution. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst TON with N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Welcome to the Advanced Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals seeking to maximize the Catalyst Turnover Number (TON) in transition-metal-catalyzed c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. This guide is designed for researchers and drug development professionals seeking to maximize the Catalyst Turnover Number (TON) in transition-metal-catalyzed cross-coupling reactions (such as Copper-catalyzed Ullmann C-N/C-O couplings) using the highly specialized β -ketoamide ligand: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide .

Unlike standard ligands, this specific molecule is rationally designed to prevent catalyst deactivation pathways. Below, you will find mechanistic insights, self-validating protocols, and troubleshooting FAQs to ensure your catalytic cycles remain active and efficient.

Mechanistic Insights: Why This Specific Ligand?

To achieve a high TON, a catalyst must survive thousands of oxidative addition and reductive elimination cycles without degrading or aggregating. The synthesis and structural properties of β -ketoamides allow them to act as highly efficient bidentate chelators for transition metals[1]. The specific substituents on N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide provide two critical functional advantages:

  • Electronic Tuning via the 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group lowers the pKa of the active methylene bridge. This allows the ligand to enolize and coordinate to the metal center (e.g., Cu(I)) under much milder basic conditions (e.g., using K 3​ PO 4​ instead of Cs 2​ CO 3​ ). Milder bases prevent the degradation of base-sensitive pharmaceutical intermediates, indirectly preserving the active catalyst.

  • Steric Shielding via the 2-Ethylphenyl Group: The ortho-ethyl substitution on the amide nitrogen creates a precise steric "umbrella" over the metal center. This steric bulk suppresses bimolecular deactivation pathways—specifically preventing active monomeric L-Cu(I) species from dimerizing or aggregating into inactive Cu(0) nanoparticles (often observed as "catalyst blacking out"). The intramolecular dynamics and structural stability of these motifs make them ideal for maintaining active catalytic cycles[2].

By stabilizing the metal center and preventing disproportionation, this ligand significantly improves reaction rates and overall turnover numbers[3].

CatalyticCycle Precatalyst Cu(I) Precatalyst (e.g., CuI) Ligand Ligand Binding (β-ketoamide enolate) Precatalyst->Ligand Base Deactivation Deactivation Pathway (Aggregation/Precipitation) Precatalyst->Deactivation No Ligand ActiveComplex Active L-Cu(I)-Nu Complex (High Solubility) Ligand->ActiveComplex OxidativeAddition Oxidative Addition (Aryl Halide) ActiveComplex->OxidativeAddition Ar-X ReductiveElimination Reductive Elimination (Product Release) OxidativeAddition->ReductiveElimination ReductiveElimination->ActiveComplex TON++

Fig 1: Cu(I) catalytic cycle stabilized by β-ketoamide ligand to prevent deactivation.

Quantitative Performance Data

The table below summarizes the expected improvements in TON when transitioning from ligand-free or standard ligand systems to the tailored N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide system in a benchmark Cu-catalyzed C-N coupling.

Ligand SystemCatalyst Loading (mol%)BaseTime (h)Yield (%)Turnover Number (TON)
No Ligand10.0K 2​ CO 3​ 24121.2
Unsubstituted β -ketoamide5.0K 2​ CO 3​ 245511.0
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide 0.5 K 3​ PO 4​ 12 96 192.0

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility and high TON, follow this step-by-step methodology. This protocol incorporates visual and analytical checkpoints to validate the reaction state in real-time.

Step 1: Pre-catalyst Complexation (Inert Atmosphere Required)

  • Action: In an oven-dried Schlenk tube under Argon, combine CuI (0.5 mol%), N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (0.6 mol%), and finely milled anhydrous K 3​ PO 4​ (2.0 equiv). Add anhydrous DMSO (2.0 mL/mmol substrate).

  • Self-Validation Cue: Stir at room temperature for 15 minutes. The suspension must transition from a cloudy, pale yellow mixture to a homogeneous, transparent pale green/blue solution. Causality: This color shift confirms the successful deprotonation of the active methylene and the formation of the soluble, active L-Cu(I) complex.

Step 2: Substrate Addition

  • Action: Add the aryl halide (1.0 equiv) and the nucleophile (amine/alcohol, 1.2 equiv) to the active complex solution.

  • Self-Validation Cue: The solution should remain homogeneous. If immediate precipitation occurs, your nucleophile may contain moisture or acidic impurities that have protonated the ligand, displacing the metal.

Step 3: Reaction Execution

  • Action: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Cue: Monitor the reaction vial after 2 hours. The absence of a black mirror or black precipitate on the vial walls confirms that the 2-ethylphenyl steric bulk is successfully preventing Cu(I) disproportionation into Cu(0) nanoparticles.

Step 4: Reaction Monitoring and Workup

  • Action: Pull a 10 μ L aliquot, quench with EtOAc/H 2​ O, and analyze the organic layer via GC-MS.

  • Self-Validation Cue: >95% consumption of the aryl halide confirms high TON. Proceed to standard aqueous workup and silica gel chromatography.

Troubleshooting & FAQs

Q: My reaction stalls at 30% conversion, and I observe a black precipitate. How do I troubleshoot this? A: A black precipitate is the definitive hallmark of catalyst deactivation via disproportionation (2 Cu(I) Cu(0) + Cu(II)). This indicates the ligand has dissociated from the metal.

  • Cause 1: Oxygen ingress. Cu(I) is highly oxophilic; ensure strict Schlenk techniques.

  • Cause 2: Inadequate base. If the base is not strong enough or not finely milled, the ligand will not enolize, leaving the Cu(I) unprotected. Switch to freshly milled K 3​ PO 4​ and increase the pre-stirring time in Step 1 to 30 minutes.

Q: Can I use this ligand for Palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig)? A: While β -ketoamides can act as hemilabile ligands in Pd catalysis, their primary industrial advantage lies in base-metal (Cu, Fe) catalysis. For Palladium, bulky phosphines (like XPhos or BrettPhos) generally provide superior TON because Pd requires strong σ -donation to facilitate oxidative addition, whereas Cu relies on the β -ketoamide to prevent aggregation.

Q: Why use a 4-nitrophenyl substitution instead of a standard phenyl ring on the ketone side? A: The 4-nitro substitution is an electronic tuning strategy. It pulls electron density away from the enolate oxygen, which slightly weakens the Cu-O bond compared to an unsubstituted phenyl ring. This "hemilability" allows the ligand to temporarily slip during the oxidative addition step to accommodate the incoming substrate, while remaining tethered to the metal to prevent aggregation. This dynamic breathing of the ligand is the primary driver for the exponential increase in TON.

Q: The protocol specifies a 0.6 mol% ligand loading for 0.5 mol% CuI. Why the slight excess? A: A 1.2:1 Ligand-to-Metal ratio ensures that all Cu(I) centers are fully ligated. Because the ligand is highly active, any unligated "naked" Cu(I) will rapidly degrade and can trigger a cascade of aggregation that traps active catalyst molecules, severely depressing your TON.

Sources

Troubleshooting

overcoming steric hindrance in N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide amidation

Executive Overview Synthesizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a complex transformation that frequently bottlenecks drug discovery pipelines. The difficulty arises from two competing chemical rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Synthesizing N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a complex transformation that frequently bottlenecks drug discovery pipelines. The difficulty arises from two competing chemical realities: the severe steric hindrance imposed by the ortho-ethyl group on the aniline[1], and the inherent thermal and chemical instability of the 3-oxopropanoic (β-keto) acid precursor[2]. This technical guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to bypass these limitations and achieve high-yielding amidation.

Diagnostic FAQ & Troubleshooting

Q1: Why is my standard EDC/HOBt or HATU coupling failing or giving <10% yield? Causality: The failure is twofold. First, the 2-ethyl group on the aniline ring creates a massive steric shield (the ortho effect) directly adjacent to the nucleophilic amine[1]. This physically blocks the bulky active ester intermediate (formed by EDC/HOBt or HATU) from being attacked. Second, anilines are inherently weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring[3]. Standard carbodiimide chemistry simply lacks the thermodynamic driving force to overcome this high activation energy barrier.

Q2: I tried activating the free 3-(4-nitrophenyl)-3-oxopropanoic acid, but I observed gas evolution and isolated a major side product. What happened? Causality: You triggered decarboxylation. Free β-keto acids are highly unstable. Upon activation with coupling agents or exposure to mild heat, the molecule forms a six-membered cyclic transition state, releasing carbon dioxide gas and yielding 4-nitroacetophenone as a dead-end side product[2]. Self-Validating Check: If your LC-MS shows a mass corresponding to [M - 44] and your IR spectrum lacks the broad carboxylic acid OH stretch, decarboxylation has occurred. Solution: Never use the free acid for this synthesis. Instead, use the corresponding ester (e.g., ethyl 3-(4-nitrophenyl)-3-oxopropanoate) as your starting material[4].

Q3: What is the most authoritative method to synthesize this specific β-keto amide? Causality: The most scientifically robust method is the direct aminolysis of the β-keto ester using a Weinreb-style amidation approach[3]. By treating the sterically hindered 2-ethylaniline with Trimethylaluminum (AlMe3), you generate a highly nucleophilic dimethylaluminum amide complex. This complex aggressively attacks the stable ester carbonyl, completely bypassing the decarboxylation risk and easily overcoming the ortho-steric clash.

Q4: I tried heating the ester and aniline together without a catalyst, but I isolated a yellow solid that isn't my target amide. What went wrong? Causality: You formed an enamine. Primary amines can condense with the highly electrophilic ketone carbonyl of the β-keto ester (with the loss of water) instead of attacking the ester carbonyl[2],[5]. Solution: Control the regioselectivity by using the AlMe3-mediated protocol, which selectively activates the ester carbonyl, or ensure strictly anhydrous conditions (e.g., using a Dean-Stark trap) if attempting thermal aminolysis.

Quantitative Data Presentation

Table 1: Comparison of Amidation Strategies for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

StrategyReagentsTempReaction TimeExpected YieldPrimary Side Product
Standard Coupling Free Acid, EDC, HOBt, DIPEA25 °C24 h< 10%4-Nitroacetophenone (Decarboxylation)
Uronium Coupling Free Acid, HATU, DIPEA50 °C12 h15 - 20%4-Nitroacetophenone
Thermal Aminolysis Ethyl Ester, Xylene (Dean-Stark)140 °C36 h40 - 50%Enamine Condensation Product
Al-Mediated Aminolysis Ethyl Ester, AlMe3, Toluene 110 °C 4 - 6 h > 85% None (Highly Selective)

Experimental Methodologies

Protocol: Trimethylaluminum (AlMe3)-Mediated Aminolysis (Gold Standard)

This protocol operates as a self-validating system; the visual color change during complexation confirms the activation of the hindered aniline before the ester is even introduced.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-ethylaniline (1.2 mmol) and anhydrous toluene (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add Trimethylaluminum (AlMe3, 2.0 M in toluene, 1.2 mmol) dropwise via syringe. (Critical Safety Note: AlMe3 is highly pyrophoric; use strict Schlenk techniques).

  • Complexation: Remove the ice bath and stir at room temperature for 30 minutes. The solution will typically turn a pale yellow, indicating the complete formation of the active aluminum amide intermediate.

  • Coupling: Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 mmol) in 5 mL of anhydrous toluene and add it dropwise to the activated amine complex.

  • Heating: Equip the flask with a reflux condenser and heat the mixture at 110 °C for 4-6 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Cool the reaction to 0 °C. Carefully quench by adding 1M HCl dropwise (Caution: Exothermic methane gas evolution).

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield the pure β-keto amide.

Mandatory Visualizations

MechanisticPathway A β-Keto Acid (Unstable) B Decarboxylation (Side Product) A->B Heat / Activation C β-Keto Ester (Stable Precursor) F N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide C->F Direct Aminolysis D 2-Ethylaniline (Sterically Hindered) D->F Nucleophilic Attack E AlMe3 Catalyst (Weinreb Activation) E->D Forms Aluminum Amide

Fig 1: Mechanistic pathways highlighting decarboxylation risks vs. successful ester aminolysis.

Workflow Start Start: Select Precursor Acid Free β-Keto Acid Start->Acid Ester Ethyl β-Keto Ester Start->Ester Standard Standard Coupling (EDC/HOBt) Acid->Standard Ester->Standard Weinreb AlMe3-Mediated Aminolysis Ester->Weinreb Fail Decarboxylation (Reaction Fails) Standard->Fail CO2 Loss LowYield Low Yield due to Steric Hindrance Standard->LowYield Ortho-Effect Success High Yield Amidation (Target Achieved) Weinreb->Success Overcomes Hindrance

Fig 2: Experimental decision tree for overcoming steric hindrance in β-keto amidation.

References

  • The synthesis and pharmacological evaluation of (±)
  • Source: PMC (NIH)
  • Ortho effect Source: Wikipedia URL
  • Acetoacetic Acid n-Octyl Ester Source: Benchchem URL

Sources

Optimization

Technical Support Center: Purification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for handling N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. As a β-keto amide, this molecule possesses unique chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for handling N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. As a β-keto amide, this molecule possesses unique chemical characteristics that can present specific challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and in-depth protocols to ensure the successful isolation of a high-purity product. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide and its analogs.

Q1: My crude product is a persistent oil or gum and fails to crystallize, even after solvent removal. What's happening and what should I do?

A1: This is a frequent issue, often caused by the presence of residual solvents or low-melting point impurities that inhibit the formation of a crystal lattice. The β-keto amide structure can also exhibit keto-enol tautomerism, and a mixture of tautomers can hinder crystallization.

  • Underlying Cause: Impurities act as "defects" in the crystal lattice, preventing the ordered arrangement of molecules necessary for solidification. Unreacted starting materials, particularly the liquid 2-ethylaniline, are common culprits.

  • Recommended Actions:

    • Initial Purification via Extraction: Before attempting crystallization, perform a liquid-liquid extraction (LLE) to remove acidic and basic impurities. This is often the most critical step. See Protocol 1 for a detailed acid-base extraction workflow. LLE is a powerful method for separating compounds based on their differing solubilities in immiscible liquids, often driven by changes in their ionic state.[1][2]

    • Trituration: If the product is still an oil, attempt trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. The goal is to dissolve the impurities while encouraging your target compound to precipitate as a solid.

    • "Seeding": If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil. This "seed" can act as a template to initiate crystallization.

Q2: I'm performing a recrystallization, but my yield is very low, or the purity isn't improving significantly according to TLC analysis.

A2: This points to a suboptimal choice of recrystallization solvent or technique. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[3]

  • Underlying Cause:

    • Low Yield: The solvent may have too high a solvating power even at low temperatures, keeping your product in the mother liquor. Alternatively, you may be using too large a volume of solvent.

    • Poor Purity Improvement: The chosen solvent may dissolve the impurities just as well (or as poorly) as your product, causing them to co-precipitate upon cooling.

  • Recommended Actions:

    • Systematic Solvent Screening: Test a range of solvents and solvent pairs. For a molecule with both polar (nitro, amide) and non-polar (ethylphenyl) regions, single solvents like ethanol or acetonitrile are good starting points.[4] Solvent pairs, such as ethyl acetate/hexane or dichloromethane/hexane, often provide the necessary fine-tuning of polarity.[5] See Table 1 for solvent suggestions.

    • Optimize the Procedure: Use the minimum amount of hot solvent required to fully dissolve the crude product. Slow cooling is crucial; rapid cooling (e.g., placing directly in an ice bath) can trap impurities in the crystal lattice. Allow the solution to cool to room temperature first, then transfer to a refrigerator or ice bath to maximize crystal formation.[3]

    • Pre-Purify: If the crude mixture is highly impure, recrystallization alone may not be sufficient. A preliminary purification by flash column chromatography may be necessary to remove the bulk of impurities before a final recrystallization step for achieving high purity.

Q3: My compound streaks badly on a silica TLC plate or remains at the baseline (Rf ≈ 0), even with a highly polar eluent like 100% ethyl acetate.

A3: This behavior indicates a very strong interaction between your compound and the stationary phase (silica gel), which is a common challenge with polar molecules.[6]

  • Underlying Cause: The acidic nature of silica gel can lead to strong hydrogen bonding with the amide and keto groups of your molecule. The nitro group also contributes significantly to the overall polarity.

  • Recommended Actions:

    • Increase Eluent Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a powerful eluent for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[6]

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. Acetic acid can help by protonating basic impurities and saturating basic sites on the silica, while triethylamine can deprotonate acidic impurities and block acidic sites. This can significantly reduce streaking.

    • Consider Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative if your compound is sensitive to the acidity of silica. Reversed-phase (C18) chromatography is another excellent option for polar compounds.[7][8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most effective overall strategy for purifying N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide from a typical reaction mixture?

A comprehensive purification strategy involves a multi-step approach that leverages the chemical properties of the target compound and expected impurities. The workflow below is a robust starting point.

G Crude Crude Reaction Mixture (in EtOAc or DCM) LLE Liquid-Liquid Extraction (Protocol 1) Crude->LLE Organic Organic Layer (Contains Product) LLE->Organic  Wash w/ 1M HCl Aqueous_Acid Aqueous Layer 1 (Basic Impurities) LLE->Aqueous_Acid Aqueous_Base Aqueous Layer 2 (Acidic Impurities) LLE->Aqueous_Base Organic->LLE  Wash w/ sat. NaHCO3 Dry Dry & Concentrate Organic->Dry Decision Assess Purity (TLC) Dry->Decision Recryst Recrystallization (Protocol 2) Decision->Recryst High Purity Column Flash Chromatography (Protocol 3) Decision->Column Multiple Impurities Final Pure Product Recryst->Final Column->Final

Caption: General Purification Workflow.

FAQ 2: How can I definitively confirm the purity of my final product?

No single technique is absolute. A combination of methods is required to build a strong case for purity.[9][10]

  • Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple, distinct solvent systems is a good preliminary indicator.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare your result to a literature value if available.

  • Nuclear Magnetic Resonance (¹H NMR): This is one of the most powerful tools. A clean spectrum, free of unassignable peaks, and with correct integration ratios, is strong evidence of purity.

  • High-Performance Liquid Chromatography (HPLC): This technique provides quantitative data. A single, sharp peak on an HPLC chromatogram is an excellent indicator of high purity (e.g., >99%).[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, ensuring you have synthesized the correct molecule.[11]

FAQ 3: My compound appears to be decomposing during column chromatography (e.g., a new spot appears on TLC after sitting on silica). What can I do?

β-dicarbonyl compounds can be sensitive, particularly to acidic conditions.

  • Test for Stability: Spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop the plate. If a new spot appears, this confirms instability on silica.[6]

  • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (by volume). This deactivates the acidic sites on the silica surface.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

  • Switch to Alumina: As mentioned in Q3, neutral or basic alumina can be a suitable alternative stationary phase for acid-sensitive compounds.

Experimental Protocols & Data

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove basic (e.g., 2-ethylaniline) and acidic (e.g., carboxylic acid starting materials) impurities.

G cluster_0 Step 1: Acid Wash (Removes Bases) cluster_1 Step 2: Base Wash (Removes Acids) org1 Organic Layer (Product + Aniline + Acid Impurity) aq1 Aqueous Layer (1M HCl) Aniline -> Anilinium Chloride (soluble) org1->aq1 Partition org2 Organic Layer (Product) aq2 Aqueous Layer (sat. NaHCO3) Acid Impurity -> Carboxylate Salt (soluble) org2->aq2 Partition

Caption: Logic of Acid-Base Extraction.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane (DCM), ~10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Allow the layers to separate. Drain the lower aqueous layer. This layer contains protonated basic impurities like unreacted 2-ethylaniline.

  • To the remaining organic layer, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before.

  • Allow the layers to separate and drain the lower aqueous layer. This layer contains deprotonated acidic impurities.

  • Wash the organic layer one final time with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Optimized Recrystallization
  • Place the crude, pre-purified solid from Protocol 1 into an Erlenmeyer flask.

  • Select a solvent or solvent pair from Table 1 . Add the solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Purification
SolventBoiling Point (°C)PolarityUse Case
Acetonitrile 82HighExcellent single solvent for amide recrystallization.[4]
Ethyl Acetate 77MediumGood for both recrystallization and chromatography.
Ethanol 78HighGood single solvent for recrystallizing polar compounds.
Dichloromethane (DCM) 40MediumPrimarily used as the less polar component in chromatography.
Hexane / Heptane 69 / 98LowUsed as the non-polar co-solvent in recrystallization or chromatography.
Methanol 65HighUsed as the highly polar component for chromatography of very polar compounds.
Protocol 3: Flash Column Chromatography
  • Select Solvent System: Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate or DCM:MeOH) that gives your target compound an Rf value of approximately 0.25-0.35.[6]

  • Pack the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluting solvent.

  • Load the Sample: Dissolve your crude sample in a minimal amount of the column solvent or DCM. For better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column, starting with the low-polarity solvent system, and gradually increase the polarity (gradient elution).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.Green Chemistry (RSC Publishing).
  • Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags.PubMed.
  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity.Patsnap Eureka.
  • Very polar compound purification using aqueous normal-phase flash column chromatography.Biotage.
  • Column chromatography purification tips for polar acetanilide compounds.Benchchem.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Liquid–liquid extraction.Wikipedia.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.PubMed.
  • Chromatography to separate polar molecules?Reddit.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog.
  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids.Journal of the American Chemical Society.
  • How to determine the purity of newly synthesized organic compound?ResearchGate.
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.
  • What is the best technique for amide purification?ResearchGate.
  • Supramolecular chemistry of liquid–liquid extraction.Chemical Science (RSC Publishing).
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc..
  • analytical techniques for estimation of organic compounds.Slideshare.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4.YouTube.
  • Recrystallization.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated HPLC Method for the Quantification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. Designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering a self-validating system of protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a robust reversed-phase HPLC (RP-HPLC) method, a technique widely employed in the pharmaceutical industry for its high sensitivity and reproducibility.[5] We will explore a systematic approach to method validation, ensuring the reliability and consistency of analytical results.

Proposed HPLC Method for Analysis

Given the structural characteristics of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, which includes aromatic rings and an amide linkage, a reversed-phase HPLC method is highly suitable.[5][6] The non-polar nature of the analyte suggests good retention on a non-polar stationary phase.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 50 mM acetate buffer (pH 5.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

The selection of a C18 column is based on its widespread success in retaining and separating aromatic compounds.[5] Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength. An acetate buffer at pH 5.0 ensures the analyte remains in a consistent ionization state, promoting sharp, symmetrical peaks. The detection wavelength of 270 nm is selected based on the UV absorbance of the 4-nitrophenyl group, a common chromophore in related compounds.[7]

HPLC Method Validation: A Parameter-by-Parameter Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][4] The following sections detail the validation of the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][3][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][4] For a stability-indicating method, forced degradation studies are essential.[5][8]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Expose the analyte solution to 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Expose the analyte solution to 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Expose the analyte solution to 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a defined period.

  • Analyze all stressed samples by the proposed HPLC method alongside an unstressed control.

Data Presentation: Peak Purity Analysis

Stress ConditionAnalyte Peak Retention Time (min)Peak Purity AnglePeak Purity ThresholdResult
Unstressed5.20.981.02Pass
Acid Hydrolysis5.20.991.03Pass
Base Hydrolysis5.20.971.01Pass
Oxidation5.21.011.04Pass
Thermal5.20.981.02Pass
Photolytic5.21.001.03Pass

The method is considered specific if the analyte peak is well-resolved from any degradation product peaks and the peak purity analysis (e.g., using a photodiode array detector) shows no co-eluting peaks.

Caption: Workflow for Specificity Assessment.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[1][4] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[1][4]

Experimental Protocol:

  • Prepare a stock solution of the analyte in the mobile phase.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation: Linearity and Range Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000
Regression Equation y = 10125x + 500
Correlation Coefficient (r²) 0.9998
Validated Range 80 - 120 µg/mL

An r² value greater than 0.999 is typically considered evidence of a strong linear relationship.

Caption: Linearity and Range Validation Workflow.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][4]

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy Results

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)%RSD (n=3)
808079.899.750.85
100100100.2100.200.55
120120119.599.580.70

Acceptable recovery is typically within 98-102%.

Caption: Accuracy Validation Workflow.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).[1][4] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Data Presentation: Precision Data

Precision LevelSampleMeasured Concentration (µg/mL)Mean%RSD
Repeatability 1-6100.1, 99.8, 100.5, 99.9, 100.2, 100.3100.130.25
Intermediate Precision 1-6100.8, 101.2, 100.5, 101.0, 100.7, 101.1100.880.29

A %RSD of less than 2% is generally considered acceptable.

Caption: Precision Validation Levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][4]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Presentation: LOD and LOQ Values

ParameterValue
Slope (S)10125
Standard Deviation of Intercept (σ)850
LOD (µg/mL) 0.28
LOQ (µg/mL) 0.84

Caption: Calculation of LOD and LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Data Presentation: Robustness Study

Parameter VariedVariationRetention Time (min)Peak AsymmetryTheoretical Plates
Nominal -5.20 1.10 8500
Flow Rate (mL/min)0.95.781.128450
1.14.731.088550
Column Temperature (°C)285.251.118480
325.151.098520
Mobile Phase pH4.85.221.138470
5.25.181.078530

The method is considered robust if the system suitability parameters remain within acceptable limits despite the variations.

Caption: Robustness Testing Workflow.

Conclusion

This guide has presented a comprehensive, validated HPLC method for the quantification of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. By adhering to the principles of scientific integrity and the rigorous standards set forth by the ICH, the described method demonstrates a high degree of specificity, linearity, accuracy, precision, and robustness. The detailed protocols and data serve as a robust framework for researchers and analytical scientists to implement and adapt this method for their specific needs, ensuring the generation of reliable and defensible analytical data.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • 4-Nitrophenol - Wikipedia. [Link]

  • Propanamide - Grokipedia. [Link]

  • Analytical method for determining polycyclic aromatic hydrocarbon pollutants using ultrafast liquid chromatography with fluorescence detection and the recent column packed with the new 5 μm Kinetex-C18 core-shell particles - Canadian Science Publishing. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • Reverse Phase vs Normal Phase in HPLC - Labtech. [Link]

  • Effect of C18 surface coverage on selectivity in reversed-phase liquid chromatography of polycyclic aromatic hydrocarbons | Analytical Chemistry - ACS Publications. [Link]

Sources

Comparative

A Comparative Guide to β-Keto Amide Performance in the Knorr Quinoline Synthesis: A Focus on N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Introduction: The Knorr Quinoline Synthesis and the Critical Role of the β-Keto Amide Precursor The Knorr quinoline synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1886, provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Knorr Quinoline Synthesis and the Critical Role of the β-Keto Amide Precursor

The Knorr quinoline synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1886, provides a robust and versatile method for the construction of 2-hydroxyquinolines.[1][2] These quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] The synthesis proceeds via the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate, which is typically formed from the condensation of an aniline with a β-ketoester or a related β-dicarbonyl compound.[1][4]

The choice of the β-keto amide precursor is a critical determinant of the reaction's success, influencing not only the yield and purity of the final quinoline product but also the substitution pattern on the heterocyclic ring. While classic substrates like acetoacetanilide and benzoylacetanilide are well-documented, the exploration of more complex, substituted β-keto amides offers a pathway to novel quinoline derivatives with potentially enhanced therapeutic properties.

Synthesis of β-Keto Amide Precursors

The synthesis of the β-ketoanilide is the essential first step in the Knorr synthesis. The general approach involves the acylation of an aniline with a β-keto acid derivative.

Proposed Synthesis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1)

Given the absence of a documented synthesis for this specific molecule, a plausible and efficient route would involve the reaction of 2-ethylaniline with a reactive derivative of 3-(4-nitrophenyl)-3-oxopropanoic acid, such as its methyl ester.

Reaction Scheme:

This amidation reaction is typically driven by heating the reactants, often without a solvent, to drive off the alcohol byproduct.

Synthesis of Common Alternative β-Keto Amides
  • N-phenyl-3-oxobutanamide (Acetoacetanilide) (2): This widely used precursor is commercially available or can be synthesized by the reaction of aniline with ethyl acetoacetate.

  • N-phenyl-3-oxo-3-phenylpropanamide (Benzoylacetanilide) (3): This precursor can be synthesized from the reaction of aniline and ethyl benzoylacetate.[2]

  • N-(o-tolyl)-3-oxobutanamide (N-(2-methylphenyl)acetoacetamide) (4): This is prepared by the reaction of 2-methylaniline (o-toluidine) with ethyl acetoacetate.

Comparative Performance in the Knorr Quinoline Synthesis: A Predictive Analysis

The structural features of the β-keto amide precursor profoundly impact the efficiency and regioselectivity of the Knorr cyclization. The comparison will focus on the electronic and steric effects of the substituents in our target molecule versus the selected alternatives.

The Knorr Quinoline Synthesis: General Mechanism

The Knorr synthesis proceeds via an intramolecular electrophilic aromatic substitution.[2] The β-ketoanilide is first protonated by a strong acid (e.g., concentrated sulfuric acid), which facilitates the formation of an enol intermediate. The enol then acts as a nucleophile, attacking the ortho-position of the aniline ring to form a six-membered ring. Subsequent dehydration and tautomerization yield the final 2-hydroxyquinoline product.

Mechanism of the Knorr Quinoline Synthesis

Knorr_Mechanism cluster_step1 Step 1: Enolization cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Tautomerization Ketoanilide β-Ketoanilide Protonation Protonation (H+) Ketoanilide->Protonation + H+ Enol Enol Intermediate Protonation->Enol Tautomerization Cyclization Intramolecular Electrophilic Aromatic Substitution Enol->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Quinolinone 2-Hydroxyquinoline Dehydration->Quinolinone Tautomerization

Caption: Generalized mechanism of the Knorr quinoline synthesis.

Analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1)
  • N-(2-ethylphenyl) Moiety: The 2-ethyl group on the aniline ring introduces significant steric hindrance at one of the ortho positions. This is expected to have two major consequences:

    • Reduced Reaction Rate and Yield: The bulky ethyl group will likely impede the approach of the enol side chain to the ortho-carbon, thus raising the activation energy for the cyclization step and potentially leading to a lower overall yield compared to precursors with unsubstituted or less hindered aniline moieties.[1]

    • Regioselectivity: Cyclization will be strongly directed to the unsubstituted ortho-position (the 6-position relative to the ethyl group), leading to a single regioisomer of the quinoline product.

  • 3-(4-nitrophenyl) Moiety: The 4-nitrophenyl group is a strong electron-withdrawing group. This will have a pronounced effect on the β-keto portion of the molecule:

    • Increased Acidity of Methylene Protons: The electron-withdrawing nature of the nitro group will increase the acidity of the α-protons (the CH2 group), which could facilitate enolization.

    • Reduced Nucleophilicity of the Enol: While enolization may be faster, the resulting enol will be less nucleophilic due to the delocalization of the negative charge onto the nitro group. This could potentially slow down the electrophilic aromatic substitution step.

Predicted Outcome: The combination of steric hindrance from the 2-ethylphenyl group and the electronic deactivation from the 4-nitrophenyl group suggests that the Knorr synthesis with N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is likely to be challenging, resulting in a lower yield compared to less substituted β-keto amides. However, the reaction is expected to be highly regioselective.

Comparison with Alternative β-Keto Amides
PrecursorKey Structural FeaturesPredicted Performance in Knorr Synthesis
N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (1) Ortho-ethyl group (steric hindrance), 4-nitrophenyl group (strong electron-withdrawal)Lower yield due to combined steric and deactivating electronic effects. High regioselectivity.
N-phenyl-3-oxobutanamide (Acetoacetanilide) (2) Unsubstituted aniline, methyl ketone"Standard" reactivity. Good to moderate yields. Potential for mixture of regioisomers if the aniline is substituted.
N-phenyl-3-oxo-3-phenylpropanamide (Benzoylacetanilide) (3) Unsubstituted aniline, phenyl ketoneGenerally good yields. The phenyl group can influence the electronics of the enol.
N-(o-tolyl)-3-oxobutanamide (4) Ortho-methyl group (moderate steric hindrance)Lower yield compared to acetoacetanilide due to steric hindrance from the ortho-methyl group. High regioselectivity.

Experimental Protocols

The following are generalized protocols for the Knorr quinoline synthesis. Optimal conditions may vary depending on the specific substrate.

General Procedure for Knorr Quinoline Synthesis
  • Reactant Mixture: In a round-bottom flask, place the β-ketoanilide (1.0 equivalent).

  • Acid Addition: Carefully add concentrated sulfuric acid (3-5 equivalents) dropwise with cooling in an ice bath.

  • Heating: Heat the reaction mixture to 100-120 °C for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove excess acid, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow for Knorr Quinoline Synthesis

Knorr_Workflow Start Start: β-Ketoanilide Add_Acid Add Concentrated Sulfuric Acid (0°C) Start->Add_Acid Heat Heat Reaction Mixture (100-120°C) Add_Acid->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor TLC_Monitor->Heat Incomplete Workup Pour onto Ice TLC_Monitor->Workup Complete Filter Filter Precipitate Workup->Filter Wash Wash with Water Filter->Wash Dry Dry the Solid Wash->Dry Purify Recrystallization Dry->Purify Final_Product Pure 2-Hydroxyquinoline Purify->Final_Product

Caption: A typical experimental workflow for the Knorr quinoline synthesis.

Conclusion and Outlook

This guide provides a detailed, albeit predictive, comparison of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide with other β-keto amides in the Knorr quinoline synthesis. Based on established structure-reactivity principles, the combination of steric hindrance from the ortho-ethyl group and the deactivating effect of the 4-nitrophenyl group is anticipated to result in lower yields compared to less substituted analogs like acetoacetanilide. However, the steric directing effect of the ethyl group is expected to afford a high degree of regioselectivity, which can be a significant advantage in targeted synthesis.

For researchers and drug development professionals, this analysis underscores the importance of careful precursor design in achieving the desired quinoline derivatives. While the synthesis of highly substituted quinolines via the Knorr reaction may require more forcing conditions and result in lower yields, the ability to introduce diverse functionalities opens up new avenues for the development of novel therapeutic agents. Experimental validation of the predictions laid out in this guide would be a valuable contribution to the field of heterocyclic chemistry.

References

  • Explain the Knorr Quinoline synthesis. - Filo. (n.d.). Retrieved from [Link]

  • Knorr quinoline synthesis - Grokipedia. (n.d.).
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (2021). Molecules, 26(16), 4799. Retrieved from [Link]

  • Knorr Quinoline Synthesis - YouTube. (2020, October 2). Retrieved from [Link]

  • Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Knorr Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 559-561). Cambridge University Press & Assessment. Retrieved from [Link]

  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides - Semantic Scholar. (2021, August 5). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved from [Link]

  • Knorr Quinoline Synthesis - SynArchive. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

This guide provides an in-depth analysis of the fragmentation behavior of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. Designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the fragmentation behavior of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide under Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind the analytical approach and to interpret the resulting fragmentation pattern based on fundamental principles of mass spectrometry and established fragmentation mechanisms of related chemical structures.

The structural elucidation of novel compounds, metabolites, or potential impurities is a cornerstone of chemical and pharmaceutical development. Tandem mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for this purpose, offering high sensitivity and unparalleled structural information.[1] This guide will detail a robust LC-MS/MS methodology and propose a fragmentation pathway for the title compound, supported by comparative data from the scientific literature on N-aryl amides, nitroaromatic compounds, and beta-dicarbonyl systems.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed for robustness and reproducibility, incorporating common practices for the analysis of small organic molecules to ensure reliable data generation.

Sample Preparation

A standard stock solution is prepared by dissolving N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. This stock is then serially diluted with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration suitable for LC-MS/MS analysis, typically in the range of 10-100 ng/mL, to avoid detector saturation.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for isolating the analyte from any potential matrix components or impurities, ensuring a clean mass spectrum for fragmentation analysis.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for its versatility in retaining moderately polar to nonpolar compounds. A phenyl-hexyl column could offer alternative selectivity for aromatic compounds through secondary π-π interactions.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

The MS parameters are optimized to achieve sensitive detection of the precursor ion and efficient fragmentation to generate structurally informative product ions.

  • Instrument: A triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MS Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion: m/z 313.12 (Calculated for C₁₇H₁₇N₂O₄⁺)

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis prep1 Dissolve Compound (1 mg/mL Stock) prep2 Dilute to Working Conc. (e.g., 50 ng/mL) prep1->prep2 lc1 Inject 5 µL prep2->lc1 lc2 C18 Reversed-Phase Gradient Elution lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Select Precursor Ion [M+H]⁺ at m/z 313.12 ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Detect Product Ions ms3->ms4 data_analysis data_analysis ms4->data_analysis Data Acquisition & Analysis

Caption: LC-MS/MS workflow for fragmentation analysis.

Fragmentation Analysis and Discussion

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 313.12, is dictated by the lability of its chemical bonds and the stability of the resulting fragment ions. The structure contains several key functional groups that direct the fragmentation pathways: the N-(2-ethylphenyl) amide, the beta-keto amide linkage, and the 4-nitrophenyl group.

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID), the primary cleavage is anticipated at the most labile bonds. For amide-containing compounds, cleavage of the amide (N-CO) bond is a common and dominant fragmentation pathway, often resulting in the formation of a stable acylium ion.[5] The presence of the nitroaromatic group also introduces characteristic neutral losses.[6][7][8]

  • Amide Bond Cleavage (Pathway A): The most probable fragmentation involves the cleavage of the C-N bond of the amide. This leads to two primary scenarios:

    • Formation of the 4-nitrophenyl acylium ion (m/z 166.02): This results from the loss of a neutral N-(2-ethylphenyl)acetamide fragment. However, a more direct cleavage of the amide bond is expected.

    • Formation of the 4-nitrobenzoyl cation (m/z 150.02): A cleavage alpha to the keto group yields a stable acylium ion through the neutral loss of the N-(2-ethylphenyl)acetamide moiety (C₁₀H₁₃NO, 163.09 Da).

    • Formation of the protonated 2-ethylaniline (m/z 122.10): Cleavage of the amide bond can also lead to the formation of the amine fragment, with the charge retained on the nitrogen atom. This would correspond to a neutral loss of the 3-(4-nitrophenyl)-3-oxopropenoyl moiety.

  • Nitro Group Fragmentation (Pathway B): Nitroaromatic compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion or fragment ions.[8][9]

    • Loss of NO₂ (m/z 267.12): A direct loss of a nitro radical from the precursor ion.

    • Loss of NO (m/z 283.12): Loss of nitric oxide, often followed by subsequent rearrangements.

  • Cleavage around the Beta-Keto Group (Pathway C): The methylene bridge between the two carbonyl groups provides another site for fragmentation. Cleavage can result in the formation of various resonance-stabilized ions.

The combination of these pathways leads to a rich product ion spectrum that provides definitive structural information.

G parent [M+H]⁺ m/z 313.12 fragA1 m/z 122.10 (Protonated 2-ethylaniline) parent->fragA1 Pathway A (-C₉H₆NO₃) fragA2 m/z 150.02 (4-nitrobenzoyl cation) parent->fragA2 Pathway A (-C₁₀H₁₃NO) fragB1 m/z 267.12 parent->fragB1 Pathway B (-NO₂) fragC1 m/z 106.02 (Loss of CO from 150) fragA2->fragC1 (-CO)

Sources

Comparative

Comparative Reactivity Profile: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide vs. Unsubstituted Benzoylacetanilide

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Structural Dynamics β -Keto amides are privileged, versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Structural Dynamics

β -Keto amides are privileged, versatile building blocks in organic synthesis, possessing multiple nucleophilic and electrophilic reaction sites that make them ideal precursors for complex heterocycles like quinolones, pyrazoles, and dihydropyrimidinones[1].

The baseline unsubstituted analog, N-phenyl-3-phenyl-3-oxopropanamide (Benzoylacetanilide) , is a well-documented intermediate in pharmaceutical manufacturing[2]. However, introducing specific functional groups fundamentally alters the electronic landscape and steric profile of the molecule. This guide objectively compares the reactivity of benzoylacetanilide against its highly functionalized derivative, N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide [3].

The Mechanistic Impact of Substitution
  • The 4-Nitro Group (-I, -M Effect): Located on the benzoyl moiety, this strongly electron-withdrawing group increases the electrophilicity of the C3 ketone. More importantly, it significantly lowers the pKa​ of the C2 active methylene protons by stabilizing the resulting enolate through extended conjugation. Studies on structurally similar photothermographic couplers demonstrate that electron-withdrawing substituents on the benzoyl ring drastically enhance the acidity and reactivity of the coupling site[4].

  • The 2-Ethylphenyl Group (+I, Steric Bulk): The ethyl group at the ortho-position of the anilide ring provides steric shielding. This conformational restriction minimizes unwanted side reactions (such as N-alkylation or amide hydrolysis) while slightly enriching the amide's electron density.

Electronic and steric mapping of the substituted beta-ketoamide.

Quantitative Reactivity Comparison

The structural modifications in N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide lead to measurable differences in reaction kinetics and chemoselectivity compared to the unsubstituted baseline.

ParameterN-phenyl-3-phenyl-3-oxopropanamide (Unsubstituted)N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (Substituted)Mechanistic Causality
Active Methylene pKa​ (est.) ~10.5~8.2The -I/-M effect of the 4- NO2​ group stabilizes the enolate anion, requiring milder bases for deprotonation[4].
C3 Ketone Electrophilicity ModerateHighElectron withdrawal by 4- NO2​ increases the partial positive charge ( δ+ ) on the C3 carbon.
C- vs. O-Alkylation Ratio ~60:40 (Requires NaH)>95:5 (Achievable with K2​CO3​ )Softened enolate character and lower pKa​ allow milder conditions, favoring thermodynamic C-alkylation[5].
Biginelli Reaction Yield 65% (12h standard)88% (4h standard)Enhanced enolization rate accelerates condensation with the acyliminium intermediate[6].

Mechanistic Case Studies & Experimental Protocols

As a self-validating system, a robust experimental protocol must inherently prove its own success through built-in controls. The following workflows demonstrate how the divergent reactivity of these two molecules dictates experimental design.

Case Study 1: Chemoselective C-Alkylation of the Active Methylene

The Challenge: Alkylation of unsubstituted benzoylacetanilides often yields a complex mixture of C-alkylated and O-alkylated (enol ether) products due to the high pKa​ necessitating strong bases like Sodium Hydride (NaH)[5]. The Solution: The 4-nitro substitution lowers the methylene pKa​ , allowing the use of Potassium Carbonate ( K2​CO3​ ). This milder base prevents O-alkylation, while the 2-ethyl group sterically blocks N-alkylation.

Self-Validating Protocol:

  • Preparation: In two separate, oven-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of the Unsubstituted analog (Flask A) and the Substituted analog (Flask B) in 20 mL of anhydrous DMF.

  • Base Addition (Causality Check): Add 1.5 equivalents (7.5 mmol) of finely powdered, anhydrous K2​CO3​ to both flasks. Stir at room temperature for 30 minutes to allow enolate formation. (Note: Flask A will show poor enolization due to the weak base, acting as our negative kinetic control).

  • Electrophile Addition: Dropwise, add 1.1 equivalents (5.5 mmol) of benzyl bromide. Heat to 60°C.

  • Time-Course Sampling (Self-Validation): Withdraw 50 μL aliquots at t = 1h, 3h, and 6h. Quench immediately in 500 μL of 0.1% TFA in Acetonitrile to protonate unreacted enolates and freeze the reaction state.

  • Analysis: Analyze via LC-MS.

    • Expected Outcome: Flask B will show >95% conversion to the C-alkylated product. Flask A will show <20% conversion, validating that the 4-nitro group is the causal factor for reactivity under mild basic conditions. Post-reaction 1H -NMR of Flask B will confirm C-alkylation via the shift of the C2 singlet proton to a distinct triplet/doublet.

Case Study 2: Accelerated Biginelli Multicomponent Reaction

The Challenge: Synthesizing dihydropyrimidinones via the Biginelli reaction using standard β -keto amides often requires extended heating (12+ hours)[6]. The Solution: The highly electrophilic C3 ketone and rapid enolization of the substituted analog accelerate the rate-limiting condensation step.

Self-Validating Protocol:

  • Equimolar Setup: Combine 2.0 mmol of the substituted β -ketoamide, 2.0 mmol of benzaldehyde, and 3.0 mmol of urea in 10 mL of ethanol.

  • Catalysis: Add 10 mol% of CuCl2​ as a Lewis acid catalyst to activate the aldehyde.

  • Reflux & Monitor: Heat to reflux (78°C). Monitor via TLC (Hexanes:EtOAc 7:3) against starting materials. The rapid disappearance of the substituted β -ketoamide spot within 4 hours (compared to 12 hours for the unsubstituted analog) provides immediate visual validation of the enhanced kinetic rate.

  • Isolation: Cool to 0°C to precipitate the product. Filter and wash with cold ethanol to yield the pure functionalized dihydropyrimidinone.

Self-validating parallel kinetic workflow for reactivity analysis.

Conclusion

The transition from unsubstituted benzoylacetanilide to N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide represents a shift from a general-purpose building block to a highly tuned, chemoselective reagent. By leveraging the electron-withdrawing power of the 4-nitro group to lower the active methylene's pKa​ and utilizing the 2-ethylphenyl group for steric direction, researchers can achieve higher yields, utilize milder reaction conditions, and bypass the complex purification steps traditionally associated with O-alkylation and N-alkylation side reactions.

Sources

Validation

Benchmarking N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Purity: A Comparative Guide to qNMR vs. HPLC

The Analytical Challenge: Beyond Relative Purity In the synthesis of complex pharmaceutical intermediates, ensuring absolute purity is the bedrock of reproducible research and regulatory compliance. N-(2-ethylphenyl)-3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Relative Purity

In the synthesis of complex pharmaceutical intermediates, ensuring absolute purity is the bedrock of reproducible research and regulatory compliance. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a structurally intricate beta-ketoamide featuring both a nitroaromatic ring and an ortho-ethylphenyl moiety. During its synthesis, trace impurities—such as unreacted starting materials, regioisomers, residual solvents, or inorganic salts—can persist.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the workhorse for purity assessment. However, HPLC is inherently a relative method. It relies on the assumption that the analyte and its impurities share similar UV response factors, or it requires a highly pure, identical reference standard to build a calibration curve. For novel or intermediate compounds where certified reference standards are unavailable, this presents a critical analytical blind spot.

To solve this, we benchmark the traditional HPLC approach against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is rapidly becoming the gold standard for absolute purity determination [1].

The Causality of the Method: Why qNMR?

To understand the superiority of qNMR for absolute quantification, we must look at the underlying physics. qNMR is a primary ratio method . The fundamental causality of qNMR lies in the magnetic resonance phenomenon: the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei producing that signal, regardless of the molecule's chemical structure [2].

By utilizing a universally certified internal standard (e.g., Maleic acid or 1,4-BTMSB-d4), qNMR delivers absolute quantification without needing a reference standard of the analyte itself. Conversely, HPLC relies on UV absorption. The response factor depends entirely on the extinction coefficient of the chromophore. If an impurity in the N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide batch lacks the highly conjugated nitroaromatic chromophore, it will be nearly invisible to the UV detector, leading to a dangerous overestimation of purity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies for both techniques.

Protocol A: Absolute Purity via 1H qNMR
  • Internal Standard Selection: Weigh approximately 5.0 mg of a certified reference material (CRM) internal standard, such as Maleic Acid (TraceCERT®, purity ≥ 99.9%), using a microbalance (d = 0.001 mg). The singlet of Maleic acid at δ 6.27 ppm does not overlap with the aromatic or aliphatic signals of the oxopropanamide analyte.

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. Co-dissolve the analyte and the internal standard in 0.8 mL of DMSO-d6. DMSO-d6 is specifically chosen to ensure complete solvation of the polar nitro and amide groups, preventing line broadening from micro-aggregates.

  • NMR Acquisition (The Causality of T1​ Relaxation): Acquire the 1H NMR spectrum at 600 MHz. To ensure a self-validating and truly quantitative result, the relaxation delay ( D1​ ) must be set to at least 5 times the longest spin-lattice relaxation time ( T1​ ) of the protons being integrated. For this molecule, T1​ values typically range from 2–5 seconds; thus, a D1​ of 30 seconds is employed to guarantee >99.3% magnetization recovery [3]. Use a 90° excitation pulse.

  • Processing and Integration: Apply exponential line broadening (0.3 Hz), perform manual phase correction, and apply a rigorous baseline correction. Integrate the analyte's distinct signals (e.g., the methylene protons of the oxopropanamide core) over a window of 64 times the full width at half maximum (FWHM).

  • Calculation: Absolute purity is calculated using the mass, integral area, number of protons, and molecular weight of both the analyte and the internal standard.

Protocol B: Relative Purity via HPLC-UV
  • Standard Preparation: Dissolve a highly pure reference standard of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in Acetonitrile to create a 5-point calibration curve (0.1 to 1.0 mg/mL).

  • Sample Preparation: Dissolve the synthesized batch in Acetonitrile to a target concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Inject 10 µL onto a C18 reversed-phase column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Calculate purity based on the area percent (Area%) and against the calibration curve.

Visualizing the Analytical Workflows

G Start Synthesized Batch: N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide qNMR_Path qNMR Workflow (Primary Ratio Method) Start->qNMR_Path HPLC_Path HPLC-UV Workflow (Chromatographic Separation) Start->HPLC_Path qNMR_Prep Co-dissolve with Internal Standard (e.g., Maleic Acid) qNMR_Path->qNMR_Prep HPLC_Prep Prepare Serial Dilutions of Analyte & Reference Std HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 > 5*T1, 90° pulse) qNMR_Prep->qNMR_Acq HPLC_Acq Run C18 Gradient (UV Detection @ 254 nm) HPLC_Prep->HPLC_Acq qNMR_Calc Calculate Mass Fraction (Direct Proportionality) qNMR_Acq->qNMR_Calc HPLC_Calc Calculate via Calibration Curve HPLC_Acq->HPLC_Calc Result Absolute Purity Determination qNMR_Calc->Result HPLC_Calc->Result

Workflow comparison between qNMR and HPLC for absolute purity determination.

Comparative Data & Benchmarking

The following tables summarize the performance characteristics and experimental benchmarking data for two synthesized batches of the target compound.

Table 1: Performance Characteristics Comparison
ParameterqNMRHPLC-UV
Fundamental Principle Direct molar proportionalityChromatographic separation & UV absorption
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Identical Analyte Standard Required
Linearity (R²) ≥ 0.999≥ 0.995
Precision (RSD%) ≤ 1.0%≤ 2.0%
Detection of Non-Chromophoric Impurities Yes (if NMR active)No
Sample Destructiveness Non-destructive (fully recoverable)Destructive
Table 2: Experimental Benchmarking Data for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
Batch IDHPLC Purity (Area %)HPLC Purity (w/w % via Calibration)qNMR Absolute Purity (w/w %)Discrepancy (Area % vs qNMR)
Batch A (Crude) 94.2%91.5%89.8% +4.4%
Batch B (Recrystallized) 99.8%98.2%97.5% +2.3%

Data Interpretation & Causality: Notice the critical discrepancy in Table 2. The HPLC Area % consistently overestimates the purity of the compound. This occurs because HPLC assumes all impurities possess the same UV extinction coefficient as the highly conjugated N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. Impurities lacking the nitro chromophore (such as residual aliphatic solvents or degraded aliphatic amines) are severely underestimated or entirely invisible. qNMR, operating as a mass-balance technique relative to the internal standard, bypasses chromophore bias and reveals the true absolute mass fraction.

References

  • Title: Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium) Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: Molecules URL: [Link]

  • Title: The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets Source: Molecules URL: [Link]

Comparative

interlaboratory validation of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide assay methods

An Interlaboratory Comparative Guide to Validated HPLC Assay Methods for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Introduction: The Analytical Imperative for Novel Drug Candidates In the landscape of pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Interlaboratory Comparative Guide to Validated HPLC Assay Methods for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Introduction: The Analytical Imperative for Novel Drug Candidates

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to clinical application is predicated on a foundation of robust and reliable analytical data. N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, a promising synthetic intermediate, requires precisely such a foundation. The ability to accurately and consistently quantify this compound is paramount for process optimization, quality control (QC), and stability testing.

This guide moves beyond a single-laboratory perspective to address the ultimate benchmark of analytical method reliability: interlaboratory validation. A method that performs well in one lab is a success; a method that performs consistently across multiple labs becomes a standard. Here, we present a comparative analysis of two potential High-Performance Liquid Chromatography (HPLC) methods for the assay of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide. We will detail the development rationale, provide comprehensive protocols, and outline a full-scale interlaboratory validation study designed to establish a truly robust, transferable analytical procedure. This work is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which represent the global standard for pharmaceutical analysis.

Part 1: Candidate Assay Methodologies & Rationale

The molecular structure of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, featuring a prominent nitrophenyl chromophore, makes it an ideal candidate for analysis by reverse-phase HPLC with UV detection. The choice of methodology hinges on balancing speed, simplicity for QC environments, and the resolution required to separate the main compound from potential impurities.

Method A: Isocratic RP-HPLC for Routine Quality Control

An isocratic method, which uses a constant mobile phase composition, is the workhorse of QC laboratories. Its primary advantages are simplicity, robustness, and faster re-equilibration times between injections, leading to higher throughput.

Experimental Protocol: Method A

  • Standard & Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 272 nm. The selection of this wavelength is based on the maximal absorbance of the 4-nitrophenyl group, ensuring high sensitivity.

Method B: Gradient RP-HPLC for Stability and Impurity Profiling

A gradient method, where the mobile phase composition changes over time, offers superior resolving power. This is critical during forced degradation studies or when analyzing samples that may contain closely eluting process impurities or degradants.

Experimental Protocol: Method B

  • Standard & Sample Preparation: Follow the same procedure as in Method A.

  • Chromatographic Conditions:

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM potassium phosphate buffer (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 272 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 40
      10.0 85
      12.0 85
      12.1 40

      | 15.0 | 40 |

Initial Performance Comparison (Single Laboratory)

Prior to initiating a multi-lab study, an in-house comparison was performed. Method A was selected for the full interlaboratory validation due to its sufficient performance, simplicity, and robustness, making it ideal for transfer between QC labs.

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Linearity (R²) 0.99980.9995≥ 0.999
LOD 0.05 µg/mL0.04 µg/mLReportable
LOQ 0.15 µg/mL0.12 µg/mLReportable
Precision (RSD%, n=6) 0.45%0.52%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%99.1% - 100.8%98.0% - 102.0%

Part 2: Interlaboratory Validation Study Protocol

The primary goal of this study is to assess the reproducibility of Method A when performed by different analysts in different laboratories using different equipment. This process is essential for establishing the method as a standardized assay.

Study Design and Workflow

The study was designed to conform to the principles of inter-laboratory trials. A central laboratory prepared and distributed a validation kit to five participating laboratories. This kit contained all necessary materials and a detailed Standard Operating Procedure (SOP) to minimize procedural variability.

G cluster_0 Central Laboratory cluster_1 Participating Laboratories (Labs 1-5) cluster_2 Central Laboratory (Data Analysis) A Preparation of Validation Kit - Reference Standard - Homogenized Samples (3 Levels) - Standardized HPLC Column - Detailed SOP B Receive Validation Kit A->B Shipment C Perform Analysis using Provided SOP (Method A) B->C D Record and Compile Data - Peak Areas - Retention Times - Chromatograms C->D E Receive Data Packages from all Labs D->E Data Submission F Statistical Analysis - Outlier Testing (Cochran's Test) - ANOVA for Reproducibility E->F G Final Validation Report F->G G A Raw Data Received (Peak Areas, RTs) B Outlier Check (Cochran's C Test) A->B C Outliers Found? B->C D Exclude Outlier Lab Data (with justification) C->D Yes E Calculate Mean, SD, RSD% for each Lab C->E No D->E F Perform ANOVA E->F G Calculate Overall Accuracy & Reproducibility (RSD_R) F->G H Compare Against Acceptance Criteria G->H I Method Validated H->I Pass J Method Fails Validation H->J Fail

Caption: Logical flow of statistical data analysis.

Consolidated Interlaboratory Results

The table below summarizes the key performance metrics derived from the data submitted by the five laboratories for the medium concentration sample (S2).

Laboratory IDMean Assay (% of Target)Accuracy (% Recovery)Intra-Lab Precision (RSD%)
Lab 199.899.80.55
Lab 2100.5100.50.61
Lab 399.199.10.72
Lab 4101.1101.10.49
Lab 599.599.50.65
Overall Mean 100.0 100.0 -
Reproducibility (RSD_R) 0.82% --

Discussion: The results demonstrate excellent performance of Method A across all participating sites. The overall accuracy was 100.0%, with all laboratories reporting mean values well within the typical acceptance range of 98.0% to 102.0%. Most critically, the interlaboratory precision, or reproducibility (RSD_R), was found to be 0.82%. This value is significantly below the commonly accepted limit of 5% for a drug substance assay, indicating that the method is highly robust and transferable. The consistency in results confirms that the analytical procedure is well-written and not highly susceptible to variations in equipment or environment.

Conclusion

The isocratic reverse-phase HPLC procedure (Method A) for the assay of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has been successfully validated through a rigorous, five-laboratory collaborative study. The method demonstrated exceptional accuracy and high precision, both within individual laboratories and between them.

Based on the comprehensive data, this method is declared robust, reliable, and suitable for its intended purpose in routine quality control environments. Its successful interlaboratory validation establishes it as a standard procedure, ensuring that consistent and reliable data can be generated across different manufacturing and testing sites, thereby supporting the ongoing development and quality assurance of this important compound.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Validation

Comparative Crystallization Yields of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide Polymorphs

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application & Methodology Guide Executive Summary & Thermodynamic Landscape The compound N-(2-ethylphenyl)-3-(4-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Application & Methodology Guide

Executive Summary & Thermodynamic Landscape

The compound N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS: 869464-84-6) is a highly functionalized intermediate characterized by its capacity for keto-enol tautomerism and extensive intermolecular hydrogen bonding. These structural features render the molecule highly susceptible to polymorphism. Controlling the polymorphic outcome during crystallization is critical, as different crystal lattices exhibit distinct solubility profiles, dissolution rates, and thermodynamic stabilities, directly impacting the final recoverable yield[1].

In this guide, we evaluate the crystallization yields and phase purities of two primary solid-state forms of this oxopropanamide derivative:

  • Form I (Thermodynamically Stable): Exhibits a tightly packed lattice, lower solubility, and higher melting point.

  • Form II (Kinetically Favored/Metastable): Exhibits a looser lattice, higher apparent solubility, and rapid nucleation kinetics under high supersaturation.

According to Ostwald’s Rule of Stages, crystallization from a highly supersaturated solution typically yields the metastable Form II first, which subsequently undergoes Solvent-Mediated Polymorphic Transformation (SMPT) to the stable Form I[2]. Understanding the causality between the chosen crystallization method (cooling vs. antisolvent) and the thermodynamic pathways is essential for yield optimization[3].

Mechanistic Pathways & Workflow Design

The yield of a specific polymorph is not merely a function of mass balance; it is dictated by the chemical potential difference between the polymorphs and the kinetic energy barriers for nucleation[4].

In Cooling Crystallization , a slow reduction in temperature allows the system to remain within the metastable zone of Form I. By avoiding the critical supersaturation threshold of Form II, the stable polymorph nucleates and grows selectively, maximizing theoretical yield due to its lower solubility[5].

Conversely, Antisolvent Crystallization (ASC) generates a rapid, localized burst of supersaturation. This kinetic shock favors the rapid precipitation of Form II[6]. While ASC can produce high initial mass recovery, the overall yield of the pure polymorph is often compromised by the higher solubility of the metastable form and the risk of uncontrolled SMPT[7][8].

Workflow Start N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Solution Cooling Cooling Crystallization (0.5 °C/min) Start->Cooling AntiSolvent Antisolvent Crystallization (Water into EtOH) Start->AntiSolvent FormI Form I (Stable) High Yield, High Purity Cooling->FormI FormII Form II (Metastable) Kinetic Control AntiSolvent->FormII FormII->FormI SMPT (Solvent-Mediated)

Caption: Workflow for selective polymorphic crystallization of the oxopropanamide derivative.

Experimental Protocols: Self-Validating Systems

To objectively compare yields, the following self-validating protocols were designed. Both protocols utilize ethanol as the primary solvent, ensuring that differences in yield are attributed to the thermodynamic trajectory rather than solvent-solute chemical interactions.

Protocol A: Seeded Cooling Crystallization (Targeting Form I)

Causality: Seeding bypasses the primary nucleation barrier of Form I. A controlled cooling rate ensures the supersaturation remains below the labile zone of Form II, driving mass deposition entirely onto the Form I seeds[5].

  • Dissolution: Suspend 10.0 g of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide in 100 mL of absolute ethanol.

  • Heating: Heat the reactor to 65 °C under continuous agitation (250 rpm) until complete dissolution is achieved. Hold for 15 minutes.

  • Primary Cooling & Seeding: Cool the solution to 50 °C at a rate of 1.0 °C/min. Introduce 0.1 g of pure Form I seed crystals. Hold isothermally for 30 minutes to allow seed bed stabilization.

  • Secondary Cooling: Cool the suspension from 50 °C to 5 °C at a strictly controlled rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) ethanol. Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization (Targeting Form II)

Causality: Rapid addition of an antisolvent (water) drastically reduces the solubility of the compound across the board. The sudden spike in supersaturation forces homogeneous nucleation of the kinetically favored Form II[6][9].

  • Dissolution: Dissolve 10.0 g of the compound in 100 mL of absolute ethanol at 25 °C.

  • Antisolvent Addition: Using a programmable syringe pump, inject 150 mL of deionized water (antisolvent) directly into the high-shear zone of the impeller (400 rpm) at a rate of 15 mL/min.

  • Aging (Critical Step): Allow the resulting opaque suspension to age for exactly 10 minutes. Note: Prolonged aging will initiate SMPT, causing Form II to dissolve and Form I to precipitate, leading to a mixed-phase product and unpredictable yield[3].

  • Isolation: Rapidly filter the suspension. Wash with 20 mL of a 40:60 ethanol/water mixture. Dry under vacuum at ambient temperature (20 °C) to prevent thermally induced solid-state transformation.

Comparative Yield & Performance Data

The quantitative outcomes of the two protocols highlight the fundamental trade-off between kinetic precipitation and thermodynamic equilibrium. Data is summarized in Table 1.

Table 1: Crystallization Yield and Polymorphic Purity Comparison

ParameterProtocol A (Cooling)Protocol B (Antisolvent)
Target Polymorph Form I (Stable)Form II (Metastable)
Absolute Yield (%) 91.4%78.2%
Polymorphic Purity (PXRD) > 99% Form I94% Form II (6% Form I)
Process Time ~ 4.5 hours~ 30 minutes
Crystal Habit Prismatic / BlockyFine Needles / Agglomerates
Filtration Efficiency Excellent (< 2 mins)Poor (> 15 mins, prone to caking)
Data Interpretation & Yield Causality

The 91.4% yield achieved via Cooling Crystallization approaches the theoretical maximum based on the solubility curve of Form I at 5 °C. Because Form I has the lowest Gibbs free energy, it inherently possesses the lowest solubility in the mother liquor, allowing for maximum mass recovery[3][8].

In contrast, the Antisolvent process yields only 78.2%. This reduction is driven by two factors:

  • Thermodynamic Limit: Form II is metastable and therefore has a higher equilibrium solubility than Form I in the final solvent mixture. More API remains dissolved in the mother liquor[2].

  • Downstream Losses: The rapid kinetic precipitation generates fine, needle-like crystals that trap mother liquor and cause severe caking during filtration, leading to mechanical yield losses during cake washing.

Thermodynamics Sol Supersaturated Solution NucII Primary Nucleation (Fast Kinetics) Sol->NucII High Supersaturation NucI Secondary Nucleation (Thermodynamic) Sol->NucI Low Supersaturation Meta Form II NucII->Meta Stable Form I NucI->Stable Meta->Stable Ostwald's Rule (SMPT)

Caption: Kinetic vs. thermodynamic pathways governing polymorph yield and phase transitions.

Conclusion & Process Recommendations

For the robust manufacturing of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, seeded cooling crystallization is the superior methodology for maximizing yield and ensuring batch-to-batch consistency. While antisolvent crystallization offers a significantly shorter processing time, the inherent thermodynamic instability of Form II and the higher solubility of the metastable state result in unacceptable yield penalties and downstream processability issues.

If Form II is explicitly required for formulation purposes (e.g., to exploit its higher apparent solubility for bioavailability enhancement), the antisolvent process must be tightly coupled with continuous filtration systems (such as MSMPR cascades) to isolate the crystals before Solvent-Mediated Polymorphic Transformation (SMPT) induces phase reversion and further yield degradation[4][7].

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all fed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all federal, state, and local regulations.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide with the appropriate personal protective equipment (PPE). Based on the hazards associated with nitrophenyl compounds, this should include:

  • Chemical-resistant gloves: To prevent skin contact.[4]

  • Safety goggles or glasses with side shields: To protect the eyes from potential splashes.[4]

  • A laboratory coat: To protect clothing and skin.[4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Protocol

The disposal of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide must be managed as hazardous chemical waste.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][7]

  • Solid Waste: Collect all solid N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide waste, including any contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.[1][4] The container should be made of a material that will not react with the chemical.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other, incompatible solvents.[5][8] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8]

Container Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safety.[2][5][9] The label must include:

  • The full chemical name: "N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide"

  • The words "Hazardous Waste"[8]

  • The date of waste generation[2]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant"). While the specific hazards are not fully documented, compounds with nitrophenyl groups are often classified as toxic and irritant.[4][10]

  • For mixtures, list all chemical components and their approximate percentages.[2]

Waste Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][5] This area should be:

  • Under the control of the laboratory's Principal Investigator or director.[8]

  • Away from heat sources or ignition.[5]

  • Segregated from incompatible materials to prevent accidental reactions.[5][7]

  • Within secondary containment to contain any potential leaks or spills.[5]

Arranging for Professional Disposal

Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 180 days), you must arrange for its collection and disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]

  • Complete any required waste pickup forms, providing accurate information about the container's contents.[2]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.[4]

  • Small Spills: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container.[1] Use an inert absorbent material, such as sand or vermiculite, for small liquid spills.[4]

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team immediately.[1][4]

All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[4]

Disposal of Empty Containers

Empty containers that held N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide must also be handled as hazardous waste unless properly decontaminated.[11]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[5]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before disposal as non-hazardous solid waste, such as in a designated glass disposal box.[5]

Quantitative Data and Hazard Summary

Since a specific SDS is unavailable, the following table summarizes the expected properties and hazards based on the chemical's functional groups.

PropertyValue/InformationRationale/Reference
Chemical Name N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamideIUPAC Nomenclature
Functional Groups Nitrophenyl, AmideStructural Analysis
Likely Hazards Toxic if swallowed, Harmful in contact with skin or if inhaled, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life.Based on hazards of similar nitrophenyl compounds.[10]
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor.EPA and general laboratory guidelines.[2][12]
PPE Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice for hazardous chemicals.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide.

DisposalWorkflow Disposal Workflow for N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide start Start: Waste Generation waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid labeling Label container with full chemical name, date, and hazard warnings solid_waste->labeling liquid_waste->labeling storage Store in designated, secure, and segregated secondary containment area labeling->storage full_container Is the container full or approaching storage time limit? storage->full_container full_container->storage No ehs_contact Contact EHS or licensed waste contractor for pickup full_container->ehs_contact Yes end End: Compliant Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide.

References

  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2025, October 1). Lab Manager. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet 447-LM. (2015, March 25). U.S. Water. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Properly Dispose of Hazardous Waste. (2020, May 18). Texas Disposal Systems. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

  • Safety Data Sheet N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. (2023, November 2). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Evaluating Pharmaceutical Waste. (n.d.). Kentucky Department for Environmental Protection. Retrieved from [Link]

  • Material Safety Data Sheet Nilvadipine. (n.d.). Pi Chemicals. Retrieved from [Link]

  • How To Dispose Of Lab Chemicals. (2020, February 27). MCF Environmental Services. Retrieved from [Link]

  • How to Safely Dispose of Propanol. (2025, September 3). Lab Alley. Retrieved from [Link]

  • Ethyl 2-amino-3-(4-nitrophenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • N-[3-[2-[1-(4-hydroxy-3-methylphenyl)ethylidene]hydrazinyl]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (n.d.). PubChem. Retrieved from [Link]

  • 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. (2025, May 20). ChemSynthesis. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates like N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS 869464-84-6) requires moving beyond basic safety data sheets. To...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex synthetic intermediates like N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide (CAS 869464-84-6) requires moving beyond basic safety data sheets. To ensure absolute safety and operational integrity in your drug development or synthetic workflows, you must understand why specific precautions are taken.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal for this specific nitroaromatic oxopropanamide.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide presents a dual-hazard profile driven by its molecular structure:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are highly lipophilic. This chemical property allows them to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin [1]. Once systemically absorbed, nitroaromatics can undergo enzymatic reduction, leading to oxidative stress and the potential oxidation of hemoglobin to methemoglobin, which severely impairs oxygen transport.

  • The Oxopropanamide Core: Amide derivatives with adjacent reactive carbonyls can act as electrophiles. In a biological context, they can covalently bind to nucleophilic residues on skin proteins, acting as haptens that induce severe skin sensitization, respiratory irritation, and allergic contact dermatitis[2].

Because of this lipophilicity, standard laboratory practices (like wearing thin, disposable latex gloves) provide a false sense of security. The compound—especially when dissolved in penetration-enhancing solvents like DMSO or DMF—can bypass inadequate barriers in minutes.

Quantitative PPE Specifications

To mitigate these specific structural hazards, your PPE must act as an impermeable, chemically validated barrier. Below is the quantitative breakdown of required PPE and the causality behind each selection.

PPE CategoryRecommended Material / SpecificationCausality & Mechanistic RationaleEst. Breakthrough Time
Hand Protection Butyl rubber (0.3 mm) OR Double-gloved Heavy Nitrile (≥0.11 mm)Nitroaromatics rapidly permeate thin latex/nitrile matrices. Butyl rubber provides superior resistance to lipophilic aromatic compounds.> 480 mins (Butyl) / < 30 mins (Standard Nitrile)
Eye Protection Snug-fitting chemical splash gogglesPrevents micro-dust generated during weighing from dissolving in the aqueous environment of the mucosa, causing severe ocular irritation.N/A
Body Protection Tyvek® lab coat or disposable polyethylene sleevesWoven cotton coats trap micro-dust, leading to delayed, prolonged dermal exposure through fabric friction. Tyvek provides a solid particulate barrier.N/A
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a closed system. Prevents inhalation of fine crystalline dust, blocking access to highly vascularized pulmonary alveoli.N/A

Hazard Mitigation & Toxicity Pathway

G Hazard N-(2-ethylphenyl)-3-(4-nitrophenyl) -3-oxopropanamide Exposure Dermal Exposure & Dust Inhalation Hazard->Exposure Mechanism Stratum Corneum Penetration & Systemic Absorption Exposure->Mechanism Toxicity Systemic Toxicity (Methemoglobinemia / Sensitization) Mechanism->Toxicity PPE_Gloves Butyl/Heavy Nitrile Gloves PPE_Gloves->Exposure Blocks Dermal Route PPE_Resp N95/P100 Respirator PPE_Resp->Exposure Blocks Inhalation Hood Certified Fume Hood Hood->Exposure Contains Aerosols

Fig 1: Hazard mitigation logic and systemic toxicity pathway for nitroaromatic oxopropanamides.

Operational Workflow: Step-by-Step Handling Protocols

To ensure a self-validating safety system, every step of your handling process must include a verification check.

Phase 1: Pre-Operational Setup & Weighing
  • Validate Environmental Controls: Turn on the chemical fume hood. Self-Validation Step: Do not rely solely on the digital monitor. Perform a tissue test (hold a small piece of tissue at the sash edge) to visually confirm inward directional airflow (target: 80–120 fpm).

  • Don and Inspect PPE: Apply your Tyvek coat, splash goggles, and butyl rubber gloves. Self-Validation Step: Inflate the gloves manually and submerge them in water or apply pressure to check for micro-punctures before handling the chemical.

  • Mitigate Static Charge: N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide powder can accumulate static charge, causing it to "jump" and aerosolize. Use an anti-static ionizer gun (e.g., Zerostat) on both the weighing spatula and the receiving vessel prior to transfer.

  • Execute Transfer: Weigh the required mass carefully. Immediately cap the receiving vial before moving it out of the weighing zone.

Phase 2: Dissolution & Reaction Setup
  • Solvent Addition: Add your reaction solvent (e.g., DMF, DMSO, or DCM) slowly via a syringe or addition funnel.

    • Mechanistic Warning: Nitroaromatics are highly soluble in polar aprotic solvents like DMSO. If a DMSO solution of this compound contacts your skin, the solvent acts as a carrier, accelerating systemic absorption exponentially. Never handle solutions without verified butyl or double-nitrile barriers.

  • Decontamination of Tools: Rinse spatulas and glassware with a compatible solvent (e.g., ethanol) directly into a designated hazardous waste container inside the hood, followed immediately by a thorough soap and water wash.

Spill Response & Hazardous Waste Disposal Plan

In the event of a spill, standard cleanup methods can inadvertently increase exposure risks. Follow this protocol strictly [3].

Step-by-Step Spill Cleanup
  • Immediate Containment: Evacuate non-essential personnel. If the spill is a dry powder, do not sweep it . Sweeping generates inhalable dust. Instead, gently cover the spill with damp paper towels.

    • Critical Causality: Dampen the towels with water, not organic solvents like acetone. Acetone will solubilize the nitroaromatic compound, driving it deeper into porous lab benches or your skin if contact occurs.

  • Liquid Spill Absorption: If the compound is already in solution, surround and cover the spill with a non-combustible, inert absorbent such as vermiculite or dry sand.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a sealable, high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected area thoroughly with an alkaline laboratory detergent and water. The alkaline environment helps hydrolyze residual amide bonds and ensures complete removal from the surface.

Step-by-Step Disposal
  • Waste Segregation: Place all contaminated wipes, PPE, and absorbed materials into the HDPE container.

  • Labeling: Label the container explicitly as: "Hazardous Waste: Nitroaromatic Amide (Toxic/Sensitizer) - CAS 869464-84-6".

  • Chemical Incompatibilities: Ensure this waste stream is kept strictly separated from strong reducing agents or alkali metals. Nitro compounds can react violently or explosively when exposed to strong reducers [4].

  • Transfer: Transfer the sealed container to your facility's designated hazardous waste accumulation area for incineration by a certified environmental vendor.

© Copyright 2026 BenchChem. All Rights Reserved.